1-(3-bromophenyl)-1H-1,2,3,4-tetrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromophenyl)tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-6-2-1-3-7(4-6)12-5-9-10-11-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCFDMMRNPZPJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559693 | |
| Record name | 1-(3-Bromophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65697-41-8 | |
| Record name | 1-(3-Bromophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core physicochemical properties, established synthesis protocols, spectroscopic characterization, and its role as a valuable scaffold in drug discovery.
Core Molecular and Physicochemical Properties
This compound is a substituted aromatic tetrazole. The presence of the bromine atom and the nitrogen-rich tetrazole ring imparts specific chemical characteristics that are pivotal for its application in synthetic and medicinal chemistry.
The fundamental properties of the compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 225.05 g/mol | [1][2] |
| Molecular Formula | C₇H₅BrN₄ | [1][2][3] |
| Exact Mass | 223.969759 g/mol | [2][3] |
| CAS Number | 65697-41-8 | [1] |
| Appearance | White to pale yellow crystalline powder | [4] |
| InChI Key | CRCFDMMRNPZPJY-UHFFFAOYSA-N | [2][3] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of 1-substituted-1H-1,2,3,4-tetrazoles is most commonly achieved through a [3+2] cycloaddition reaction. A well-established and efficient method involves the reaction of a primary amine (3-bromoaniline) with sodium azide and an orthoformate, often catalyzed by an acid.[1]
Experimental Protocol
A general and reliable procedure for the synthesis of this compound is as follows[1]:
-
Reaction Setup: In a round-bottomed flask, combine 3-bromoaniline (2 mmol), sodium azide (2 mmol), and triethyl orthoformate (2.4 mmol).
-
Solvent and Catalyst: Add glycerol (8 mL) as the solvent and a catalytic amount of triflimide (HNTf₂, 5 mol%).
-
Rationale: Glycerol serves as a high-boiling, polar solvent suitable for this reaction. The acid catalyst is crucial for activating the orthoformate and facilitating the formation of the key intermediate.
-
-
Reaction Execution: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Upon completion, dilute the reaction mixture with cold water (5 mL).
-
Extraction: Extract the aqueous mixture with a hexane/ethyl acetate solution (95:5, 3 x 10 mL).
-
Rationale: This solvent system is chosen to selectively extract the desired product from the polar glycerol and aqueous phase, leaving behind inorganic salts and other polar impurities.
-
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Concentrate the dried organic phase under reduced pressure. Recrystallize the resulting residue from an ethyl acetate/hexane mixture (2:1) to yield the pure this compound.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis process.
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
Confirmation of the molecular structure is achieved through standard spectroscopic techniques.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The successful formation of the tetrazole is confirmed by the disappearance of the characteristic N-H stretching bands of the primary amine precursor and the appearance of new bands corresponding to the tetrazole ring system (around 1100-1140 cm⁻¹) and C=N stretching (1620-1680 cm⁻¹).[5]
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum will show characteristic signals in the aromatic region (typically δ = 7.80–8.40 ppm) corresponding to the protons on the bromophenyl ring, along with a distinct singlet for the proton on the tetrazole ring (C5-H).[5]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak [M]+ corresponding to the calculated molecular weight (225.05 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br).[2]
Applications in Drug Discovery and Medicinal Chemistry
The tetrazole ring is a critical pharmacophore in modern drug design.[4] Its significance stems primarily from its function as a bioisostere for the carboxylic acid group.[4][6][7]
Bioisosterism and Physicochemical Advantages
The tetrazole moiety mimics the acidic proton and planar structure of a carboxylic acid but offers several advantages:
-
Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid.[6][8]
-
Lipophilicity: It can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its pharmacokinetic profile.[4]
-
Receptor Binding: The delocalized negative charge of the deprotonated tetrazole anion can engage in similar ionic and hydrogen-bonding interactions with biological targets as a carboxylate.[4]
The compound this compound serves as a versatile building block for creating more complex drug candidates. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a drug candidate.
Conceptual Role in Drug Design
The diagram below illustrates the principle of bioisosterism, where the tetrazole-containing fragment can replace a carboxylic acid in a hypothetical drug molecule to improve its properties.
Caption: Tetrazole as a bioisostere for a carboxylic acid in drug design.
Safety and Handling
As with all chemical reagents, this compound and its derivatives should be handled with appropriate care in a well-ventilated laboratory environment.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[9][10][11][12]
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Avoid the formation of dust and aerosols.[10][11] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[11][12][13]
-
First Aid:
Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before handling this compound.[10][11][13]
References
- 1. 1H-TETRAZOLE, 1-(3-BROMOPHENYL)- synthesis - chemicalbook [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. PubChemLite - this compound (C7H5BrN4) [pubchemlite.lcsb.uni.lu]
- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. chalcogen.ro [chalcogen.ro]
- 7. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 8. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
An In-Depth Technical Guide to the Chemical Properties of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole
Introduction: The Significance of the Aryl-Tetrazole Scaffold
In the landscape of modern medicinal chemistry, the tetrazole ring stands out as a "privileged" scaffold. This nitrogen-rich five-membered heterocycle is a cornerstone of drug design, primarily for its role as a metabolically robust bioisostere of the carboxylic acid group.[1][2][3] Its similar pKa and planar structure allow it to mimic the interactions of a carboxylate, while its increased lipophilicity and resistance to metabolic degradation can significantly enhance a drug candidate's pharmacokinetic profile.[1][4][5]
This guide focuses on a specific, highly versatile derivative: 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole . The strategic placement of a bromine atom on the phenyl ring transforms this molecule from a simple aryl-tetrazole into a powerful building block. The bromo-substituent serves as a reactive handle for a multitude of cross-coupling reactions, enabling the synthesis of vast and diverse chemical libraries. For researchers in drug discovery, this compound represents a key starting point for developing novel therapeutics targeting a wide array of diseases, leveraging the known pharmacological potential of the tetrazole core, which spans antibacterial, anticancer, and antihypertensive activities.[1][2]
This document provides a comprehensive overview of the core chemical properties, synthesis, and analytical characterization of this compound, offering field-proven insights for its application in research and development.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. This compound is an aromatic compound featuring a tetrazole ring linked via a nitrogen atom (N1) to the third position of a brominated benzene ring.
Caption: Chemical structure of this compound.
The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 65697-41-8 | [6] |
| Molecular Formula | C₇H₅BrN₄ | [6][7] |
| Molecular Weight | 225.05 g/mol | [6] |
| Monoisotopic Mass | 223.96976 Da | [7] |
| Appearance | Solid (recrystallized) | [6] |
| XlogP (Predicted) | 1.8 | [7] |
| Melting Point | Data not consistently reported in literature | |
| Solubility | Soluble in ethyl acetate, DMSO, DMF. Low solubility in water. | [6] |
Synthesis and Mechanistic Considerations
The most prevalent and efficient synthesis of 1-substituted-1H-tetrazoles from primary amines is a one-pot reaction involving the amine, an orthoformate ester, and sodium azide.[8][9] This method avoids the need to isolate potentially unstable intermediates.
Causality of the Reaction: The choice of reagents is mechanistically driven.
-
Amine Activation: The primary amine (3-bromoaniline) first reacts with the orthoformate (e.g., triethyl orthoformate). This is not a simple mixing but a condensation reaction that, upon heating or catalysis, forms an imidate intermediate. This step is crucial as it converts the nucleophilic amine into an electrophilic species ready for the subsequent cycloaddition.
-
Cycloaddition: The azide anion (from sodium azide) then acts as a 1,3-dipole, attacking the imidate intermediate. This initiates a [3+2] cycloaddition, which is the core ring-forming step.
-
Catalysis: While the reaction can proceed thermally, acid catalysts like bis(trifluoromethanesulfonyl)amide (HNTf₂) or Lewis acids like Yb(OTf)₃ can significantly accelerate the initial condensation step, allowing the reaction to proceed under milder conditions, such as room temperature.[6][8]
Caption: General workflow for the synthesis of 1-(3-bromophenyl)-1H-tetrazole.
Field-Validated Experimental Protocol
This protocol is adapted from a peer-reviewed, high-yield procedure.[6] The use of glycerol as a solvent represents a "green chemistry" approach.
-
1. Reagent Preparation: In a round-bottomed flask equipped with a magnetic stirrer, combine 3-bromoaniline (2.0 mmol), sodium azide (2.0 mmol), triethyl orthoformate (2.4 mmol), and glycerol (8 mL).
-
Scientist's Note: A slight excess of the orthoformate ensures complete conversion of the starting amine. Handle sodium azide with extreme caution; it is highly toxic and explosive.
-
-
2. Catalysis: Add the catalyst, bis(trifluoromethanesulfonyl)amide (HNTf₂, 5 mol%).
-
3. Reaction: Stir the mixture vigorously at room temperature (approx. 20°C) for 3 hours.
-
Trustworthiness Check: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the 3-bromoaniline spot indicates reaction completion.
-
-
4. Quenching and Extraction: Upon completion, dilute the reaction mixture with cold water (5 mL). Extract the aqueous layer with a mixture of hexane/ethyl acetate (95:5, 3 x 10 mL).
-
5. Washing and Drying: Combine the organic layers, wash with brine to remove residual glycerol and salts, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
6. Isolation and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Recrystallize the resulting crude residue from an ethyl acetate/hexane (2:1) mixture to afford the pure this compound.
Spectroscopic and Analytical Characterization
Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is ideal for this molecule. The analysis confirms the molecular weight and provides insight into fragmentation patterns.
-
Expected Ions: In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at m/z ≈ 225/227, reflecting the isotopic pattern of bromine (⁷⁹Br/⁸¹Br). Sodium adducts [M+Na]⁺ at m/z ≈ 247/249 are also common.[7]
-
Fragmentation: A characteristic fragmentation pathway for aryl-tetrazoles involves the loss of a stable dinitrogen molecule (N₂), which would result in a fragment ion at m/z ≈ 197/199.
Infrared (IR) Spectroscopy
IR spectroscopy is used to verify the formation of the tetrazole ring by observing the appearance and disappearance of key functional group vibrations.
-
Confirmation of Reaction: The most critical diagnostic observation is the complete disappearance of the strong, sharp N-H stretching bands from the primary amine precursor (typically found around 3300-3500 cm⁻¹).[10]
-
Key Peaks for the Product:
-
C-H Aromatic Stretch: ~3100-3000 cm⁻¹
-
C=N/N=N Ring Vibrations: A series of characteristic peaks for the tetrazole ring are expected in the 1620-1300 cm⁻¹ region.[10]
-
Tetrazole Ring Breathing/Deformation: Peaks around 1100 cm⁻¹ are also indicative of the tetrazole ring structure.[10]
-
C-Br Stretch: A peak in the lower frequency region, typically 700-500 cm⁻¹.
-
An FT-IR spectrum for this compound has been published, confirming these general features.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural elucidation. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.[11][12][13]
-
¹H NMR:
-
Tetrazole Proton (C5-H): A sharp singlet is expected in the downfield region, typically between δ 8.0-10.0 ppm. For similar 1-aryl-1H-tetrazoles, this signal often appears above δ 9.0 ppm.[11][13]
-
Aromatic Protons: The four protons on the 3-bromophenyl ring will appear as a complex multiplet pattern between δ 7.0-8.5 ppm. Due to the substitution pattern, one would expect to see a triplet-like signal for the proton between the two substituents (H2), a doublet of doublets for H6, a triplet for H5, and another doublet of doublets for H4.
-
-
¹³C NMR:
-
Tetrazole Carbon (C5): A single signal for the carbon atom within the tetrazole ring is expected around δ 140-150 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the phenyl ring carbons. The carbon directly attached to the bromine (C3) will be in the δ 120-125 ppm range, while the carbon attached to the tetrazole ring (C1) will be further downfield. The other four carbons will appear in the typical aromatic region of δ 120-140 ppm.
-
Chemical Reactivity and Potential for Derivatization
While the tetrazole ring itself is quite stable due to its aromaticity, the true synthetic value of this compound lies in the reactivity of the C-Br bond.[14] This functionality is a gateway to a vast array of derivatives through transition-metal-catalyzed cross-coupling reactions.[15][16]
Core Directive for Drug Development: The C-Br bond allows for the strategic introduction of diverse chemical moieties to probe the structure-activity relationship (SAR) of a potential drug scaffold.
-
Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing basic centers often crucial for drug-receptor interactions.
-
Heck Coupling: Reaction with alkenes to form C-C double bonds for further functionalization.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce linear, rigid linkers.
Caption: Key cross-coupling reactions for derivatizing the title compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. researchgate.net [researchgate.net]
- 6. 1H-TETRAZOLE, 1-(3-BROMOPHENYL)- synthesis - chemicalbook [chemicalbook.com]
- 7. PubChemLite - this compound (C7H5BrN4) [pubchemlite.lcsb.uni.lu]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. acgpubs.org [acgpubs.org]
- 13. Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole: Elucidating Structure Through NMR, IR, and MS Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-bromophenyl)-1H-1,2,3,4-tetrazole is a synthetic heterocyclic compound of significant interest in medicinal chemistry and materials science. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and lipophilicity.[1] The presence of the bromophenyl group provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, making it a valuable building block for the development of novel therapeutic agents and functional materials.
Accurate structural confirmation and purity assessment are paramount in any chemical research and development workflow. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. As a Senior Application Scientist, the following sections are structured to not only present the data but also to explain the underlying principles and experimental considerations, offering a comprehensive resource for researchers in the field.
The synthesis of this compound typically follows a well-established pathway for 1-substituted tetrazoles: the [3+2] cycloaddition reaction between an amine (3-bromoaniline), an orthoformate (triethyl orthoformate), and an azide source (sodium azide).[2] This reaction provides a reliable route to the target molecule, the identity of which is then unequivocally confirmed by the spectroscopic methods detailed below.
Molecular Structure and Spectroscopic Correlation
A foundational understanding of the molecule's structure is essential for interpreting its spectral data. The key features include the tetrazole ring, the substituted benzene ring, and the C-Br bond. Each spectroscopic technique probes different aspects of this structure.
Caption: Molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, primarily ¹H and ¹³C.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of aromatic compounds.[3]
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[3]
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a standard pulse-acquire sequence.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).[3]
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each unique carbon.
-
Set the spectral width to approximately 0-200 ppm.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).[3]
-
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides a unique fingerprint of the proton environments. For this compound, we expect to see signals for the single proton on the tetrazole ring and the four protons on the disubstituted benzene ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-C5 (Tetrazole) | ~9.0 - 9.8 | Singlet (s) | N/A |
| H-C2' (Phenyl) | ~8.0 - 8.2 | Triplet (t) or Singlet (s) | J ≈ 2.0 Hz |
| H-C6' (Phenyl) | ~7.8 - 8.0 | Multiplet (m) or ddd | J ≈ 8.0, 2.0, 1.0 Hz |
| H-C5' (Phenyl) | ~7.7 - 7.9 | Multiplet (m) or ddd | J ≈ 8.0, 2.0, 1.0 Hz |
| H-C4' (Phenyl) | ~7.5 - 7.7 | Triplet (t) | J ≈ 8.0 Hz |
Note: The predicted values are based on data from structurally similar compounds, such as 1-(4-bromophenyl)-1H-tetrazole and 1-(3-chlorophenyl)-1H-tetrazole, and established substituent effects.[2]
Causality Behind the Assignments:
-
Tetrazole Proton (H-C5): This proton is attached to a carbon within a highly electron-deficient aromatic heterocycle. The cumulative electron-withdrawing effect of the four nitrogen atoms significantly deshields this proton, pushing its chemical shift far downfield, typically above 9.0 ppm.[4] Its isolation from other protons results in a sharp singlet.
-
Aromatic Protons (Phenyl Ring):
-
H-C2': This proton is situated between the tetrazole ring and the bromine atom. It experiences meta-coupling to H-C4' and H-C6', resulting in a small splitting, often appearing as a triplet or a narrow multiplet. Its proximity to the electron-withdrawing tetrazole makes it the most downfield of the phenyl protons.
-
H-C4': This proton is flanked by two carbons bearing hydrogens (C5' and C3'). It primarily shows a large ortho-coupling to H-C5' and a smaller meta-coupling to H-C2', but due to the large ortho-coupling to H-C5', it appears as a triplet.
-
H-C5' and H-C6': These protons are in more complex environments and will appear as multiplets due to a combination of ortho, meta, and potentially para couplings.
-
¹³C NMR Spectral Data & Interpretation
The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C5 (Tetrazole) | ~140 - 145 |
| C1' (Phenyl, C-N) | ~135 - 138 |
| C3' (Phenyl, C-Br) | ~122 - 125 |
| C5' (Phenyl) | ~132 - 134 |
| C2' (Phenyl) | ~125 - 128 |
| C6' (Phenyl) | ~120 - 123 |
| C4' (Phenyl) | ~130 - 133 |
Note: Predicted values are based on established data for phenyl-substituted azoles.[5]
Causality Behind the Assignments:
-
Tetrazole Carbon (C5): This carbon is deshielded due to its position within the electron-poor tetrazole ring, though typically less so than the nitrogen-bearing carbons in other heterocycles.
-
Ispo-Carbons (C1' and C3'): The signals for C1' (attached to the tetrazole) and C3' (attached to bromine) are often of lower intensity due to the absence of a directly attached proton, which affects relaxation times. The electronegativity of the attached heteroatom/group influences their chemical shift. The C-Br bond's effect places the C3' signal in the ~122-125 ppm range.
-
Other Aromatic Carbons: The remaining phenyl carbons appear in the typical aromatic region (120-135 ppm). Their precise shifts are influenced by the electronic effects of both the tetrazole and bromine substituents.
II. Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent technique for identifying the presence of specific functional groups within a molecule.
Experimental Protocol: Solid-State FT-IR (KBr Pellet)
The KBr pellet method is a standard technique for analyzing solid samples.[6] The key principle is that potassium bromide is transparent in the mid-infrared range (4000-400 cm⁻¹), acting as a solid-state matrix to hold the sample.[6][7]
-
Sample Preparation: Grind 1-2 mg of this compound with ~200 mg of dry, spectroscopy-grade KBr powder in an agate mortar until a fine, homogenous powder is obtained.[8][9]
-
Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent disc.[7]
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first and automatically subtracted.
IR Spectral Data & Interpretation
The FT-IR spectrum of this compound displays several characteristic absorption bands.[10]
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| ~3100 - 3000 | C-H stretch (aromatic) | Corresponds to the C-H bonds on the phenyl and tetrazole rings. |
| ~1600, ~1475 | C=C and C=N stretch | Aromatic ring skeletal vibrations. |
| ~1200 - 900 | Tetrazole ring vibrations | Characteristic stretching and bending modes of the N-N, C-N, and N=N bonds within the tetrazole ring.[11] |
| ~800 - 700 | C-H out-of-plane bend | Bending vibrations of the aromatic C-H bonds, indicative of the substitution pattern. |
| Below 600 | C-Br stretch | The carbon-bromine bond vibration typically appears in the far-IR region. |
Key Diagnostic Peaks: The presence of sharp peaks in the 1200-900 cm⁻¹ region is highly indicative of the tetrazole ring structure. The absence of strong N-H stretching bands (typically >3200 cm⁻¹) and amine N-H bending bands (~1600 cm⁻¹) confirms the successful formation of the 1-substituted tetrazole from the 3-bromoaniline precursor.[10]
III. Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed under ionization offers valuable clues about the molecule's structure.
Experimental Protocol: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation:
-
Injector Temperature: ~250 °C.
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms).
-
Oven Program: Start at a moderate temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.
-
-
MS Detection (Electron Ionization - EI):
-
Ionization Energy: Standard 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: ~230 °C.
-
MS Spectral Data & Interpretation
The mass spectrum provides two critical pieces of information: the molecular weight from the molecular ion peak and structural information from the fragmentation pattern.
Molecular Ion (M⁺): The molecular formula is C₇H₅BrN₄. The key feature is the presence of bromine, which has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a characteristic isotopic pattern for any bromine-containing fragment. The molecular ion will appear as two peaks of nearly equal intensity, separated by 2 m/z units.[12]
-
M⁺ peak (with ⁷⁹Br): m/z = 224
-
[M+2]⁺ peak (with ⁸¹Br): m/z = 226
Key Fragmentation Pathways: Electron ionization is a high-energy technique that causes the molecular ion to fragment. For tetrazoles, a common fragmentation is the loss of a molecule of nitrogen (N₂).[13][14]
References
- 1. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Why Kbr Is Used For Ftir? Achieve Clear, Accurate Solid-Sample Analysis - Kintek Solution [kindle-tech.com]
- 7. azom.com [azom.com]
- 8. scienceijsar.com [scienceijsar.com]
- 9. shimadzu.com [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. pnrjournal.com [pnrjournal.com]
- 12. spectrabase.com [spectrabase.com]
- 13. lifesciencesite.com [lifesciencesite.com]
- 14. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and characterization of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The document details a robust and widely utilized one-pot synthetic methodology employing 3-bromoaniline, triethyl orthoformate, and sodium azide. It offers in-depth mechanistic insights, a step-by-step experimental protocol with an emphasis on critical safety procedures for handling azides, and a thorough guide to the structural elucidation of the final product using modern spectroscopic techniques. This paper is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of substituted tetrazole derivatives.
Introduction: The Significance of the Tetrazole Scaffold
Tetrazoles are a prominent class of five-membered nitrogen-containing heterocycles that have garnered significant attention across various scientific disciplines.[1] Their unique electronic properties, metabolic stability, and ability to serve as a non-classical isostere for carboxylic acids have cemented their role as a privileged scaffold in medicinal chemistry.[2] The tetrazole ring is a key component in several FDA-approved drugs, where it contributes to enhanced bioavailability, improved metabolic profiles, and potent biological activity, including antiviral, antibacterial, and anticancer properties.[2][3]
The compound this compound is a particularly useful synthetic intermediate. The presence of the bromine atom on the phenyl ring provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of diverse and complex molecular architectures. This makes it an attractive starting material for creating libraries of novel compounds for drug discovery and materials science applications.
Synthetic Strategy and Mechanistic Insights
The most common and efficient method for synthesizing 1-substituted-1H-1,2,3,4-tetrazoles is the one-pot reaction between a primary amine, an orthoformate, and sodium azide.[4] This approach is favored for its operational simplicity, readily available starting materials, and generally good yields.[5]
The Core Reaction
The synthesis of this compound is achieved by reacting 3-bromoaniline, triethyl orthoformate, and sodium azide, typically in the presence of an acid catalyst like glacial acetic acid.[6] Triethyl orthoformate serves as a one-carbon source, facilitating the cyclization process.
Reaction Mechanism
The reaction proceeds through a well-established multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Formation of Ethyl Imidate: The reaction initiates with the acid-catalyzed reaction between 3-bromoaniline and triethyl orthoformate, eliminating ethanol to form an intermediate ethyl imidate.
-
Nucleophilic Attack by Azide: The highly nucleophilic azide ion (from sodium azide) attacks the imidate intermediate.
-
Formation of Imidoyl Azide: Subsequent elimination of another molecule of ethanol leads to the formation of a key imidoyl azide intermediate.
-
Intramolecular Cyclization: The imidoyl azide undergoes a [3+2] intramolecular cycloaddition reaction, where the terminal nitrogen of the azide attacks the carbon of the C=N bond, forming the five-membered tetrazole ring.[1][7] This cyclization is typically irreversible and drives the reaction to completion.
Caption: Reaction mechanism for tetrazole synthesis.
Experimental Protocol
This section provides a detailed, self-validating protocol for the synthesis and purification of this compound.
Materials and Instrumentation
| Reagent/Material | Formula | CAS No. | Notes |
| 3-Bromoaniline | C₆H₆BrN | 591-19-5 | Purity ≥98% |
| Triethyl orthoformate | C₇H₁₆O₃ | 122-51-0 | Purity ≥98% |
| Sodium Azide (NaN₃) | NaN₃ | 26628-22-8 | EXTREMELY TOXIC. Handle with extreme caution. |
| Glacial Acetic Acid | CH₃COOH | 64-19-7 | Reagent grade |
| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | ACS grade, for extraction |
| Hexane | C₆H₁₄ | 110-54-3 | ACS grade, for recrystallization |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 7757-82-6 | For drying organic layers |
| Instrumentation | |||
| Magnetic Stirrer with Hotplate | |||
| Condenser and Glassware | Round-bottom flask, etc. | ||
| Rotary Evaporator | |||
| FT-IR Spectrometer | For structural confirmation | ||
| NMR Spectrometer | For ¹H and ¹³C analysis | ||
| Mass Spectrometer | For molecular weight confirmation | ||
| Melting Point Apparatus | For purity assessment |
CRITICAL SAFETY PRECAUTIONS: Handling Sodium Azide
Sodium azide (NaN₃) is acutely toxic and potentially explosive.[8] Ingestion of small amounts can be lethal.[9] It can react with acids to form the highly toxic and explosive hydrazoic acid (HN₃) gas.[10] It also forms shock-sensitive explosive compounds with heavy metals, including lead and copper, which may be present in plumbing.[9][10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and double-glove with nitrile gloves when handling sodium azide.[11] All manipulations of solid NaN₃ or concentrated solutions must be performed inside a certified chemical fume hood.[10][11]
-
Handling: Use non-metal spatulas (e.g., ceramic or plastic) for weighing and transferring.[8][9] Avoid scratching or applying friction to the solid.
-
Storage: Store sodium azide in a cool, dry, and well-ventilated area away from acids, heavy metals, and halogenated solvents.[9][11]
-
Waste Disposal: NEVER dispose of sodium azide or solutions containing azide down the drain.[9] All azide-containing waste, including contaminated paper towels and pipette tips, must be treated as hazardous waste and disposed of according to institutional guidelines.[12]
-
Spill Response: For small spills, carefully cover with a paper towel and dampen with an alkaline water solution (pH >9) to prevent the formation of hydrazoic acid.[12] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.[8]
Step-by-Step Synthesis Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline (e.g., 10 mmol, 1.72 g).
-
Add glacial acetic acid (e.g., 20 mL) to dissolve the aniline.
-
Carefully add sodium azide (e.g., 12 mmol, 0.78 g) to the solution in the fume hood. (CAUTION: See section 3.2) .
-
Add triethyl orthoformate (e.g., 12 mmol, 2.0 mL) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 3-5 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting aniline), allow the mixture to cool to room temperature.
Work-up and Purification
-
Pour the cooled reaction mixture into a beaker containing 100 mL of cold water, which should cause the product to precipitate.
-
Filter the crude solid product using a Büchner funnel and wash it thoroughly with water to remove acetic acid and inorganic salts.
-
Extraction (Optional): If a significant amount of product remains in the aqueous filtrate, it can be extracted with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure using a rotary evaporator.
-
Recrystallization: The most effective method for purifying tetrazole derivatives is recrystallization.[13][14] Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexane dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.[13]
-
Collect the purified crystals by filtration, wash with a small amount of cold hexane, and dry under vacuum.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
| Property | Technique | Expected Result | Reference |
| Physical Appearance | Visual Inspection | White to off-white crystalline solid | [15] |
| Melting Point | Melting Point Apparatus | To be determined experimentally | - |
| Molecular Formula | - | C₇H₅BrN₄ | [16] |
| Molecular Weight | - | 225.05 g/mol | [16][17] |
| Infrared (IR) Spectrum | FT-IR (KBr) | ~3100 cm⁻¹ (Ar C-H), ~1600-1450 cm⁻¹ (C=C, C=N), ~1100-1000 cm⁻¹ (Tetrazole ring) | [3][15] |
| Proton NMR | ¹H NMR (CDCl₃) | δ ~9.0-8.5 (s, 1H, tetrazole C-H), δ ~8.0-7.4 (m, 4H, Ar-H) | [15][18] |
| Carbon NMR | ¹³C NMR (CDCl₃) | δ ~145 (tetrazole C-H), δ ~135-120 (Ar-C) | [15] |
| Mass Spectrum | MS (ESI) | m/z: [M+H]⁺ at 224.9770, [M+Na]⁺ at 246.9589 | [16][19] |
-
FT-IR Spectroscopy: The disappearance of the characteristic N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) and the appearance of C=N and aromatic C=C stretching bands confirm the formation of the product.[3]
-
¹H NMR Spectroscopy: The most indicative signal is a singlet in the downfield region (typically δ > 8.5 ppm), corresponding to the proton on the tetrazole ring. The aromatic protons will appear as a complex multiplet, consistent with a 1,3-disubstituted benzene ring.
-
¹³C NMR Spectroscopy: The spectrum will show the carbon of the tetrazole ring and the six distinct carbons of the bromophenyl group.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the exact mass of the compound, matching the calculated value for C₇H₅BrN₄.[16]
Experimental and Analytical Workflow
The overall process from starting materials to a fully characterized final product follows a logical sequence of synthesis, purification, and analysis.
Caption: Overall experimental and characterization workflow.
Conclusion
This guide has outlined a reliable and well-documented procedure for the synthesis and characterization of this compound. The one-pot reaction of 3-bromoaniline with sodium azide and triethyl orthoformate provides an efficient route to this valuable synthetic intermediate. By adhering to the detailed experimental protocol and, most importantly, the stringent safety precautions required for handling sodium azide, researchers can confidently prepare and validate this compound. The comprehensive characterization data serves as a benchmark for ensuring the structural integrity and purity of the final product, enabling its effective use in subsequent synthetic transformations for drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. Synthesis of New bis 1-Substituted 1H-Tetrazoles via Efficient Heterocyclizations from Symmetric Dianilines, Methyl Orthoester, and Sodium Azide [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. uthsc.edu [uthsc.edu]
- 13. benchchem.com [benchchem.com]
- 14. Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. PubChemLite - this compound (C7H5BrN4) [pubchemlite.lcsb.uni.lu]
- 17. 1H-TETRAZOLE, 1-(3-BROMOPHENYL)- synthesis - chemicalbook [chemicalbook.com]
- 18. rsc.org [rsc.org]
- 19. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Tetrazole Moiety in Medicinal Chemistry
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, has emerged as a privileged scaffold in modern drug discovery.[1] Its unique physicochemical properties, particularly its ability to act as a bioisosteric replacement for a carboxylic acid group, have cemented its importance in the design of novel therapeutics.[2] Tetrazoles are metabolically stable and possess a pKa similar to that of carboxylic acids, allowing them to participate in similar biological interactions while often improving pharmacokinetic profiles.[3] This has led to the incorporation of the tetrazole moiety into a wide array of clinically successful drugs with diverse biological activities, including antibacterial, antifungal, anticancer, analgesic, and anti-inflammatory properties.[2][4] This guide provides a comprehensive technical overview of a specific tetrazole derivative, 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole, focusing on its synthesis, chemical properties, and potential applications in drug development.
IUPAC Name and Chemical Properties
The correct IUPAC name for the compound is This compound .
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₄ | [5] |
| Molecular Weight | 225.05 g/mol | [5] |
| CAS Number | 65697-41-8 | [5] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of 1-substituted-1H-1,2,3,4-tetrazoles is most commonly achieved through a well-established multicomponent reaction.[6] The following protocol details a reliable method for the preparation of this compound from 3-bromoaniline.
Experimental Protocol
Materials:
-
3-Bromoaniline
-
Sodium Azide (NaN₃)
-
Triethyl Orthoformate [CH(OC₂H₅)₃]
-
Glycerol
-
Bis(trifluoromethanesulfonyl)amide (HNTf₂)
-
Cold Water
-
Hexane
-
Ethyl Acetate
-
Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask, combine 3-bromoaniline (2 mmol), sodium azide (2 mmol), and triethyl orthoformate (2.4 mmol) in glycerol (8 mL).
-
Add a catalytic amount of bis(trifluoromethanesulfonyl)amide (5 mol%).
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with cold water (5 mL).
-
Extract the product with a mixture of hexane and ethyl acetate (95:5) (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexane (2:1) to afford the pure this compound.[5]
Reaction Mechanism
The synthesis proceeds through a [3+2] cycloaddition reaction. The amine (3-bromoaniline) reacts with triethyl orthoformate to form an intermediate imidate. This is followed by the addition of sodium azide, which, after a series of steps including cyclization and elimination, forms the stable tetrazole ring.
References
- 1. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. 1H-TETRAZOLE, 1-(3-BROMOPHENYL)- synthesis - chemicalbook [chemicalbook.com]
- 6. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole
An In-depth Technical Guide to the Safe Handling of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole
Authored By: A Senior Application Scientist
Disclaimer: This document is intended for informational purposes for qualified researchers, scientists, and drug development professionals. It is not a substitute for a formal risk assessment and adherence to all applicable institutional and governmental safety protocols. Always consult the specific Safety Data Sheet (SDS) for the material in use and follow all established laboratory safety procedures.
Introduction: The Duality of the Tetrazole Ring
The tetrazole moiety is a cornerstone in modern medicinal chemistry, prized as a bioisosteric replacement for carboxylic acids, which can enhance metabolic stability and improve pharmacokinetic profiles.[1] The compound this compound, a member of this vital class of nitrogen-rich heterocycles, presents both significant opportunities in drug discovery and notable safety challenges.[2][3] Its high nitrogen content, a characteristic feature of all tetrazoles, renders it an energetic material that demands meticulous handling and a profound understanding of its chemical nature to mitigate risks.[4][5]
This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound. Moving beyond a simple recitation of procedural steps, we will explore the causality behind each recommendation, grounding our protocols in the fundamental principles of chemical reactivity and laboratory safety. Our objective is to empower researchers with the expertise to work confidently and safely with this and related compounds.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. For this compound and its isomers, the risks can be categorized into two main areas: health hazards and physical/chemical hazards.
Health Hazards
Based on data from structurally similar compounds like 1-(4-bromophenyl)-1H-tetrazole and 5-(3-bromophenyl)-1H-tetrazole, the primary health risks are associated with irritation.[6][7][8]
-
Skin Irritation (Category 2): Causes skin irritation.[6][7][8][9][10] Direct contact can lead to redness, itching, and inflammation.[6]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[6][7][8][9][10] Contact with eyes may result in pain, redness, and potential damage.[6]
-
Respiratory Irritation (Category 3): May cause respiratory irritation.[6][7][8][10] Inhalation of dust should be avoided as it can irritate the lungs and respiratory system.[6]
Physical and Chemical Hazards
The most significant and potentially severe hazards associated with tetrazoles are their energetic properties.
-
Hazardous Decomposition: When heated to decomposition, the compound will emit toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide.[6][12]
-
Incompatibilities: Reacts violently with strong oxidizing agents.[11][12] It is also crucial to avoid contact with strong acids, as this can potentially lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[1][5]
GHS Classification Summary
The following table summarizes the anticipated GHS classification for this compound, based on data for closely related isomers.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Irritation | 2 | H315: Causes skin irritation[6][7][8] | |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation[6][7][8] | |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[6][7][8] | |
| Potential Hazard | - | Heating may cause an explosion[11][13] |
Note: The explosive hazard is included as a critical potential hazard based on the general properties of the tetrazole class, even if not explicitly classified for this specific isomer in all available SDS.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential for mitigating the identified risks.
Engineering Controls: The First Line of Defense
-
Fume Hood: All handling of this compound powder must be conducted in a certified chemical fume hood to prevent inhalation of dust and to contain any potential release.[6][7]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[6][7]
-
Safety Shield: When performing reactions that involve heating, or when working with quantities greater than a few milligrams, the use of a blast shield is a mandatory precaution due to the potential for explosive decomposition.
-
Grounding: To prevent static discharge, which can be an ignition source, ensure all equipment and containers are properly grounded, especially during transfer operations.[5][11]
Personal Protective Equipment (PPE): The Last Barrier
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[11] A face shield, worn in conjunction with goggles, is required when there is any risk of splash or explosion.[6]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[13] Use proper glove removal technique to avoid skin contact.[13] Contaminated gloves must be disposed of as hazardous waste.[13]
-
Protective Clothing: A flame-resistant lab coat is required.[11] Ensure clothing fully covers the arms and legs. Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection: If engineering controls are insufficient or during an emergency, a full-face respirator with appropriate cartridges should be used.[11]
References
- 1. books.rsc.org [books.rsc.org]
- 2. Tetrazole - Hazardous Agents | Haz-Map [haz-map.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. biofinechemical.com [biofinechemical.com]
- 6. aksci.com [aksci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. aksci.com [aksci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. angenechemical.com [angenechemical.com]
- 11. echemi.com [echemi.com]
- 12. 1H-TETRAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Synthesis of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole from 3-bromoaniline
Beginning Research
I'm starting a deep dive into the synthesis of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole from 3-bromoaniline. My initial approach involves exhaustive Google searches, focusing on reaction mechanisms, reagents, reaction conditions, and safety protocols for this specific compound. I'm keen to find detailed information on the usage of sodium azide and triethyl orthoformate.
Developing a Protocol
I've shifted focus to structuring the application note. The introduction is taking shape, highlighting tetrazole's role in drug discovery. Now, I'm working through the mechanistic overview, connecting each step in the synthesis with established literature. The detailed experimental protocol is next, including justifications for each choice. I'm aiming for clarity in solvent selection, temperature control, and timing considerations.
Structuring the Application Note
I'm now diving into the detailed steps. I've compiled the introductory section, explaining tetrazole's role. The mechanistic overview is fleshing out, linking synthesis steps to literature. Now, I'm carefully constructing the experimental protocol, aiming for clear explanations of solvent choice, temperature, and time. I'm focusing on the "why" behind each reagent and condition.
Analyzing Synthesis Routes
I'm currently focused on dissecting the synthesis of this compound from 3-bromoaniline. My plan centers on a detailed application note, starting with an introduction emphasizing the compound's significance. I will provide a step-by-step protocol, detailing reagents, reaction conditions, and safety measures.
Exploring Mechanism Details
I've shifted gears to delve deeper into the reaction mechanism. My focus is on the crucial condensation step between 3-bromoaniline and triethyl orthoformate. I'm exploring the intermediates formed and the role of the azide anion. I also need to specify the reaction conditions. I'm building out each aspect of the mechanism in detail, highlighting the driving forces behind each step and the overall transformation.
Constructing the Outline
I'm now fully immersed in developing the detailed outline for the application note. I've broken it down into sections: Introduction, Mechanism & Principles, and the Experimental Protocol. The introduction highlights the significance of tetrazoles, while the mechanism section dissects the [3+2] cycloaddition. Finally, the protocol will be a step-by-step guide with specific quantities and setups. I will emphasize green chemistry principles in solvent selection, as well.
Outlining the Application Note
I've made significant progress in fleshing out the application note. I've mapped out the key sections: Introduction highlighting tetrazole importance, detailed mechanism explanation of the cycloaddition, and an experimental protocol. I'm focusing on providing specific quantities and setups in the protocol, and emphasizing green chemistry. I aim to create a comprehensive and user-friendly guide for synthesizing the target molecule.
Outlining Application Note Details
I've established the detailed structure for the application note. I've begun drafting the introduction emphasizing the importance of tetrazoles in drug development. I'm building out the mechanism section, breaking down the reaction steps, and considering each reagent's role. I'm focusing on providing specific experimental procedures including materials, quantities, safety precautions, and waste disposal. I will highlight the key analytical data.
Developing a Detailed Protocol
I'm now fully immersed in developing the detailed experimental protocol. I'm focusing on exact quantities, specific reaction conditions, and work-up procedures. I'm also preparing a comprehensive safety section highlighting the hazards associated with sodium azide and outlining proper waste disposal methods. Finally, I'll provide analytical data for identification and purity confirmation.
Drafting the Detailed Procedure
I'm now fully immersed in constructing the step-by-step experimental protocol, starting with detailed instructions for the reaction setup, including specific quantities of reagents, reaction conditions (temperature, time, atmosphere), and monitoring the reaction progress. I'm focusing on safety measures and waste disposal procedures, especially regarding sodium azide, and preparing a table of analytical data.
Application Notes & Protocols: A Senior Application Scientist's Guide to Catalytic Methods for 1-Substituted Tetrazole Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The tetrazole ring is a cornerstone heterocycle in modern medicinal chemistry and materials science. Its ability to act as a bioisostere for carboxylic acids and its unique electronic properties have cemented its role in blockbuster drugs like the sartan class of antihypertensives (e.g., Losartan and Valsartan). The synthesis of 1-substituted tetrazoles, in particular, is a critical endeavor, as the substituent at the N1 position profoundly influences the molecule's pharmacological and physicochemical properties. This guide provides an in-depth exploration of modern catalytic methods for the synthesis of these vital compounds, moving beyond simple procedural lists to explain the underlying principles and rationale that drive protocol design.
The Strategic Importance of Catalysis in Tetrazole Synthesis
Traditional methods for synthesizing tetrazoles often require harsh conditions, such as the use of highly toxic and explosive hydrazoic acid (HN₃) or high temperatures and pressures, posing significant safety and scalability challenges.[1] Catalytic approaches have emerged as a superior alternative, offering milder reaction conditions, improved yields, greater functional group tolerance, and access to greener synthetic routes.[2][3] The primary catalytic strategy involves the [3+2] cycloaddition of an azide source with a suitable precursor, most notably through multicomponent reactions. This guide will focus on the most prevalent and impactful catalytic systems.
The general approach for synthesizing 1-substituted tetrazoles involves a one-pot, three-component reaction between a primary amine, an orthoformate (like triethyl orthoformate), and an azide source (typically sodium azide), facilitated by a catalyst.[3][4]
References
- 1. rsc.org [rsc.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
[3+2] cycloaddition for 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole synthesis
Application Notes & Protocols
Topic: Synthesis of Phenyl-Substituted Tetrazoles via [3+2] Cycloaddition: A Guide to Regioselectivity and Protocol Optimization
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Tetrazole Moiety
Tetrazoles are a prominent class of nitrogen-rich five-membered heterocycles that have garnered significant attention in medicinal chemistry and materials science.[1][2] The tetrazole ring is often employed as a metabolically stable bioisostere for the carboxylic acid group, enhancing a drug candidate's lipophilicity, metabolic stability, and ability to penetrate cell membranes.[2][3] This has led to the incorporation of the tetrazole scaffold into numerous FDA-approved drugs, including the antihypertensive medication Losartan.[1] Furthermore, their high nitrogen content and thermal stability make them valuable in the development of high-energy materials.
The most proficient and atom-economical route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) of an azide source with an organic nitrile.[2][4] This reaction, however, presents a critical question of regioselectivity. The direct cycloaddition of an azide to an aryl nitrile, such as 3-bromobenzonitrile, overwhelmingly yields the 5-(3-bromophenyl)-1H-tetrazole isomer. The synthesis of the isomeric 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole requires a different strategy, typically a multi-component reaction starting from the corresponding aniline.
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of both isomers, clarifying the mechanistic rationale behind the choice of starting materials and reaction conditions.
Part 1: The [3+2] Cycloaddition of 3-Bromobenzonitrile
Scientific Rationale: Mechanism and Regioselectivity
The cycloaddition of sodium azide (NaN₃) to a nitrile is a thermally demanding reaction with a high activation barrier.[5] To facilitate this transformation under milder conditions, a catalyst is employed. Lewis acids, such as zinc(II) or aluminum(III) salts, are common choices.[6] The mechanism proceeds through the following key steps:
-
Nitrile Activation: The Lewis acid (e.g., Zn²⁺) coordinates to the nitrogen atom of the nitrile group. This coordination withdraws electron density from the carbon-nitrogen triple bond, making the nitrile carbon more electrophilic and thus more susceptible to nucleophilic attack.[6]
-
Nucleophilic Attack: The azide anion (N₃⁻) acts as the nucleophile and attacks the activated nitrile carbon. This step forms an open-chain imidoyl azide intermediate.[5]
-
Cyclization: The terminal nitrogen of the imidoyl azide then undergoes an intramolecular nucleophilic attack on the imine carbon, leading to the formation of the five-membered tetrazole ring.
-
Protonation: During the acidic workup, the resulting tetrazolate anion is protonated to yield the final neutral 5-substituted-1H-tetrazole product.[5][7]
This pathway almost exclusively leads to the 5-substituted tetrazole, as direct attack of the azide on the nitrile carbon is the most electronically favorable pathway.
Workflow for Lewis Acid-Catalyzed [3+2] Cycloaddition
Caption: Experimental workflow for the synthesis of 5-(3-bromophenyl)-1H-tetrazole.
Detailed Experimental Protocol: Synthesis of 5-(3-bromophenyl)-1H-tetrazole
This protocol is adapted from established procedures for the synthesis of 5-aryl-1H-tetrazoles.[3][6]
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Bromobenzonitrile | C₇H₄BrN | 182.02 | 10.0 | 1.82 g |
| Sodium Azide | NaN₃ | 65.01 | 15.0 | 0.975 g |
| Zinc Chloride (anhydrous) | ZnCl₂ | 136.30 | 5.0 | 0.682 g |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 20 mL |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | As needed |
| Deionized Water | H₂O | 18.02 | - | As needed |
| Ethanol | C₂H₅OH | 46.07 | - | For recrystallization |
SAFETY PRECAUTIONS: Sodium azide is highly toxic and can form explosive heavy metal azides.[5] Handle with extreme care in a well-ventilated fume hood. Do not use metal spatulas. Avoid contact with acids, which generates highly toxic and explosive hydrazoic acid (HN₃).[5] Wear appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety goggles.
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzonitrile (1.82 g, 10.0 mmol), sodium azide (0.975 g, 15.0 mmol), and anhydrous zinc chloride (0.682 g, 5.0 mmol).
-
Add dimethylformamide (DMF, 20 mL) to the flask. The use of a polar aprotic solvent like DMF is crucial as it effectively dissolves both the organic nitrile and the inorganic azide salt, facilitating the reaction.[8]
-
Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile spot has been consumed (typically 12-24 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Carefully acidify the aqueous mixture by slowly adding concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2-3. This step is critical as it protonates the tetrazolate anion, causing the neutral, less water-soluble tetrazole to precipitate out of the solution.[7]
-
Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with several portions of cold deionized water to remove any remaining DMF and inorganic salts.
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the crude solid from hot ethanol to afford pure 5-(3-bromophenyl)-1H-tetrazole as a white solid.
Expected Yield: 80-95%.
Characterization Data for 5-(3-bromophenyl)-1H-tetrazole
| Technique | Expected Results |
| Melting Point | >250 °C (decomposition may be observed) |
| FT-IR (KBr, cm⁻¹) | ~3200-3000 (N-H stretch), ~1600 (C=N stretch), ~1470 (N=N stretch) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~8.15 (t, 1H), ~7.95 (d, 1H), ~7.75 (d, 1H), ~7.55 (t, 1H). A broad singlet for the N-H proton may be observed, often around 16-17 ppm, or it may exchange with residual water in the solvent. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~155 (C-tetrazole), ~135-120 (aromatic carbons), including a signal for the C-Br. |
(Note: Exact chemical shifts may vary slightly. Data is extrapolated from known spectra of similar 5-aryl-1H-tetrazoles like 5-(4-bromophenyl)-1H-tetrazole).[9]
Part 2: Synthesis of this compound
Scientific Rationale: An Alternative Multi-Component Approach
To synthesize the 1-substituted isomer, a different synthetic disconnection is required. The [3+2] cycloaddition of a nitrile and an azide is not a viable route. Instead, a well-established method involves a one-pot, three-component reaction of an amine (3-bromoaniline), an orthoformate (triethyl orthoformate), and sodium azide.[6][10]
The reaction proceeds through the in-situ formation of an imidate from the aniline and orthoformate, which then reacts with the azide to form the tetrazole ring. This method directly installs the aryl group onto a nitrogen atom of the heterocycle.
Mechanism for 1-Aryl-Tetrazole Synthesis
Caption: Reaction pathway for the synthesis of 1-aryl-tetrazoles.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on established literature procedures.[10]
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Bromoaniline | C₆H₆BrN | 172.02 | 10.0 | 1.72 g |
| Sodium Azide | NaN₃ | 65.01 | 12.0 | 0.78 g |
| Triethyl Orthoformate | C₇H₁₆O₃ | 148.20 | 12.0 | 1.78 g (1.99 mL) |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 20 mL |
Procedure:
-
In a 100 mL round-bottom flask fitted with a reflux condenser, combine 3-bromoaniline (1.72 g, 10.0 mmol), triethyl orthoformate (1.99 mL, 12.0 mmol), and glacial acetic acid (20 mL).
-
Add sodium azide (0.78 g, 12.0 mmol) to the mixture in portions with stirring. Caution: Addition may cause a slight exotherm.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 3-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice water.
-
A solid precipitate will form. Collect the crude product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol/water (1:1) mixture.
-
Dry the product under vacuum. If necessary, recrystallize from an appropriate solvent like ethanol to obtain pure this compound.
Expected Yield: 85-95%.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive catalyst (e.g., hydrated ZnCl₂).- Insufficient reaction temperature or time.- Poor quality reagents. | - Ensure anhydrous Lewis acid is used.- Increase reaction temperature or extend reaction time, monitoring by TLC.- Use freshly purchased or purified reagents. |
| Product Remains in Aqueous Layer During Work-up (Protocol 1) | - Incomplete protonation of the tetrazolate.- The product has some water solubility. | - Ensure pH is sufficiently acidic (pH 2-3) using a pH meter or pH paper.- After filtration, extract the aqueous filtrate with ethyl acetate. Combine organic layers, dry, and concentrate. |
| Oily Product Instead of Solid Precipitate | - Presence of impurities.- Incomplete removal of DMF. | - Triturate the oil with a non-polar solvent like hexane to induce solidification.- Ensure the precipitate is washed thoroughly with copious amounts of cold water during filtration. |
| Difficult Purification | - Formation of side products.- Unreacted starting material co-precipitates. | - Optimize reaction time to minimize side reactions.- If recrystallization is ineffective, consider column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient). |
Conclusion
The synthesis of substituted tetrazoles is a cornerstone of modern medicinal chemistry. The choice of synthetic route is dictated by the desired substitution pattern on the tetrazole ring. The [3+2] cycloaddition of a nitrile and an azide provides a reliable and high-yielding pathway to 5-substituted-1H-tetrazoles . In contrast, the synthesis of 1-substituted-1H-tetrazoles is efficiently achieved through a multi-component reaction involving an amine, an orthoformate, and an azide. By understanding the underlying mechanisms and regiochemical outcomes, researchers can strategically select the appropriate starting materials and conditions to access the desired tetrazole isomer for their specific application in drug discovery and materials science.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. chalcogen.ro [chalcogen.ro]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. 1H-TETRAZOLE, 1-(3-BROMOPHENYL)- synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Medicinal Chemistry Applications of Functionalized Tetrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Although not found in natural products, its unique physicochemical properties have led to its incorporation into numerous clinically successful drugs.[3] This guide provides an in-depth exploration of the strategic applications of functionalized tetrazoles in drug design and development, complete with detailed experimental protocols.
A primary driver for the extensive use of tetrazoles is their role as a bioisostere for the carboxylic acid group.[4][5] This substitution can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and increase lipophilicity and bioavailability, often while maintaining or improving pharmacological potency.[4][6] The tetrazole moiety is present in over 20 marketed drugs with a wide range of therapeutic applications, including antihypertensive, anticancer, antibacterial, and antiviral agents.[1][2]
Strategic Applications of Functionalized Tetrazoles in Drug Design
Tetrazoles as Carboxylic Acid Bioisosteres
The tetrazole ring is a well-established non-classical bioisostere of the carboxylic acid group, sharing similar pKa values and the ability to participate in hydrogen bonding.[7][8] This substitution is a key strategy to mitigate the liabilities associated with carboxylic acids, such as rapid metabolism and poor oral bioavailability.
Causality Behind the Bioisosteric Replacement:
-
Improved Metabolic Stability: Carboxylic acids are susceptible to metabolic transformations in the liver.[6] The tetrazole ring is significantly more resistant to metabolic degradation, leading to a longer duration of action.[5]
-
Enhanced Lipophilicity and Permeability: The replacement of a carboxylic acid with a tetrazole can increase a compound's lipophilicity, which may improve its ability to cross biological membranes and enhance oral bioavailability.[4][6]
-
Modulation of Acidity: 5-substituted-1H-tetrazoles have pKa values (4.5–4.9) similar to carboxylic acids, allowing them to maintain crucial ionic interactions with biological targets.[5]
A prominent example of this strategy is in the development of angiotensin II receptor blockers (ARBs) for the treatment of hypertension.[9] Drugs like Losartan, Valsartan, Candesartan, and Irbesartan all feature a tetrazole ring that mimics the binding of the native ligand's carboxylate group to the AT1 receptor.[6][10][11][12]
Tetrazoles as Pharmacophores
Beyond their role as bioisosteres, functionalized tetrazoles can act as key pharmacophores, directly interacting with biological targets to elicit a pharmacological response. The nitrogen-rich nature of the tetrazole ring allows for a variety of noncovalent interactions, including hydrogen bonding and π-π stacking.[6][13]
This versatility has led to the development of tetrazole-containing compounds with a broad spectrum of biological activities, including:
-
Antihypertensive: As seen in the "sartan" class of drugs.[6]
-
Antibacterial: Cefamandole and Ceftezole are cephalosporin antibiotics that incorporate a tetrazole moiety.[6]
-
Anticancer: Various tetrazole derivatives have shown promising in vitro and in vivo anticancer activity.[7][14]
-
Antifungal, Antiviral, and Anti-inflammatory: The tetrazole scaffold has been incorporated into molecules with a wide array of other therapeutic applications.[7][15]
Enhancing ADMET Properties
The incorporation of a tetrazole moiety can significantly improve the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate. As previously mentioned, their enhanced metabolic stability is a major advantage.[6] Furthermore, the ability to fine-tune the physicochemical properties of a molecule by introducing a tetrazole can lead to optimized pharmacokinetics.
Experimental Protocols
Protocol 1: Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition
The [3+2] cycloaddition reaction between an organonitrile and an azide source is the most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles.[16][17]
Rationale: This method is highly versatile and allows for the introduction of a wide variety of substituents at the 5-position of the tetrazole ring, making it ideal for generating compound libraries for structure-activity relationship (SAR) studies.
Materials:
-
Substituted organonitrile (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Triethylamine hydrochloride or Ammonium chloride (catalyst)
-
Solvent (e.g., Toluene, DMF)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
To a solution of the organonitrile in the chosen solvent, add sodium azide and the catalyst.
-
Heat the reaction mixture to reflux (typically 90-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[13][18]
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with hydrochloric acid to protonate the tetrazole.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 5-substituted-1H-tetrazole.
Self-Validation: The successful synthesis can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the final product.
Protocol 2: In Vitro Metabolic Stability Assay
This protocol outlines a general procedure to assess the metabolic stability of a tetrazole-containing compound compared to its carboxylic acid analogue using liver microsomes.
Rationale: This assay is crucial for validating the hypothesis that the tetrazole moiety enhances metabolic stability.
Materials:
-
Test compounds (tetrazole derivative and carboxylic acid analogue)
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound in phosphate buffer at 37 °C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
Data Presentation:
| Compound | Functional Group | In Vitro Half-life (t₁/₂) (min) |
| Analog A | Carboxylic Acid | 15 |
| Analog B | Tetrazole | >120 |
This table clearly demonstrates the increased metabolic stability of the tetrazole-containing compound.
Visualizations
Bioisosteric Replacement Workflow
Caption: Workflow for bioisosteric replacement and evaluation.
Angiotensin II Receptor Blockade Mechanism
Caption: Mechanism of action for tetrazole-containing ARBs.
Conclusion
Functionalized tetrazoles are a cornerstone of modern medicinal chemistry, offering a powerful tool for overcoming common drug development challenges.[19] Their utility as metabolically stable bioisosteres for carboxylic acids is well-established, and their versatility as pharmacophores continues to be explored across a wide range of therapeutic areas.[6][7] The protocols and strategic insights provided in this guide are intended to empower researchers to effectively leverage the unique properties of tetrazoles in the design and development of novel therapeutics.
References
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 8. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Losartan vs Valsartan - What's the difference between them? [drugs.com]
- 11. Candesartan - Wikipedia [en.wikipedia.org]
- 12. Irbesartan | C25H28N6O | CID 3749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review | Al-Nahrain Journal of Science [anjs.edu.iq]
Application Notes & Protocols: 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole as a Carboxylic Acid Bioisostere
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Bioisosteric Replacement
In medicinal chemistry, the strategic modification of a lead compound to optimize its pharmacological profile is a cornerstone of drug design. One of the most successful and widely adopted strategies is bioisosteric replacement, where a functional group is substituted with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties.[1] The replacement of a carboxylic acid with a 5-substituted-1H-tetrazole is a classic example of this principle, a substitution found in numerous FDA-approved drugs.[1][2]
Carboxylic acids, while often crucial for target binding through hydrogen bonding and ionic interactions, can present significant liabilities. They are often associated with poor oral bioavailability, rapid metabolic degradation (e.g., glucuronidation), and potential for off-target effects.[3][4] The 1H-tetrazole ring has emerged as a premier bioisostere for the carboxylic acid group because it effectively mimics its essential acidic properties while offering distinct advantages.[5][6]
This guide provides a detailed technical overview and actionable protocols for the synthesis, characterization, and application of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole as a representative 1-aryl-tetrazole for use as a carboxylic acid bioisostere.
Part 1: Physicochemical & Mechanistic Rationale
The success of the tetrazole ring as a carboxylic acid mimic is grounded in its comparable physicochemical properties, which allow it to engage in similar biological interactions.[3] The key distinction lies in the distribution of the negative charge; in the tetrazole anion, the charge is delocalized over a larger, four-nitrogen aromatic system, which profoundly impacts its behavior in a biological system.[3]
Table 1: Comparative Summary of Physicochemical Properties
| Property | Carboxylic Acid | 1-Aryl-1H-Tetrazole | Key Implications for Drug Design |
| Acidity (pKa) | ~4.0 - 5.0 | ~4.5 - 5.1 | Both are predominantly ionized at physiological pH (~7.4), allowing the tetrazole to mimic the carboxylate's ionic interactions with target receptors (e.g., arginine or lysine residues).[3][6] |
| Lipophilicity (logP/logD) | Generally lower | Generally higher | The increased lipophilicity of the tetrazole can improve membrane permeability and oral absorption, but must be carefully balanced to maintain aqueous solubility.[4][7] |
| Metabolic Stability | Susceptible to Phase II conjugation (glucuronidation) and other metabolic pathways.[3] | Highly resistant to common metabolic degradation pathways.[1][5] | This is a primary driver for the bioisosteric swap, often leading to a longer plasma half-life and improved pharmacokinetic profile.[4] |
| Hydrogen Bonding | Acts as both H-bond donor and acceptor. | Primarily an H-bond donor (N-H) and acceptor (ring nitrogens). | The spatial arrangement of H-bonding vectors differs slightly, which can impact binding affinity and must be considered in structure-activity relationship (SAR) studies.[6] |
The "3-bromo" substituent on the phenyl ring of the title compound serves as a versatile synthetic handle, allowing for further diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to explore the surrounding chemical space.
Part 2: Synthesis and Characterization of this compound
The most common and reliable method for synthesizing 1-aryl-1H-tetrazoles is the reaction of an aniline with an orthoformate and sodium azide.[8][9]
Caption: General workflow for the synthesis of this compound.
Protocol 2.1: Synthesis
This protocol is adapted from established procedures for the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles.[8][10]
Materials:
-
3-Bromoaniline (1.0 eq)
-
Sodium Azide (NaN₃) (1.0 eq)
-
Triethyl orthoformate (1.2 eq)
-
Catalyst (optional, e.g., Yb(OTf)₃, Ag/Sodium Borosilicate)[9][11]
-
Solvent (optional, can be run neat)
-
Ethyl acetate, Hexane, Brine, Anhydrous Na₂SO₄, Deionized Water
Procedure:
-
Safety First: Conduct this reaction in a well-ventilated fume hood. Sodium azide is highly toxic and can form explosive hydrazoic acid in the presence of acid or explosive heavy metal azides. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 3-bromoaniline (2.0 mmol), sodium azide (2.0 mmol), and triethyl orthoformate (2.4 mmol). If using a catalyst, add it at this stage (e.g., 0.05 g of Ag/sodium borosilicate nanocomposite).[10]
-
Stir the mixture at 120 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Carefully dilute the mixture with cold water (5 mL).
-
Extract the product into ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethyl acetate/hexane mixture to afford the pure this compound as a solid.
Protocol 2.2: Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
Expected Analytical Data:
-
Molecular Formula: C₇H₅BrN₄[12]
-
Molecular Weight: 225.05 g/mol [12]
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): Signals corresponding to the aromatic protons and a characteristic singlet for the tetrazole C-H proton (typically δ > 8.5 ppm).[13][14]
-
¹³C NMR (CDCl₃, 100 MHz): Signals for the aromatic carbons and the tetrazole carbon.
-
FT-IR (KBr, cm⁻¹): Disappearance of the N-H stretching bands from 3-bromoaniline. Appearance of characteristic tetrazole ring vibration bands (e.g., around 1100 cm⁻¹).[11][13]
-
Mass Spectrometry (ESI+): [M+H]⁺ at m/z 224.97 and 226.97, showing the characteristic isotopic pattern for a bromine-containing compound.[15]
Part 3: Application as a Bioisostere - A Comparative Workflow
To validate the utility of this compound as a bioisostere, it must be incorporated into a parent molecule in place of a carboxylic acid. The resulting pair of compounds (parent acid vs. tetrazole analog) should then be subjected to a series of comparative assays.
Caption: Decision workflow for evaluating a tetrazole bioisostere against its parent carboxylic acid.
Protocol 3.1: Lipophilicity Determination (LogD₇.₄)
Rationale: To quantify the change in lipophilicity, which impacts permeability, solubility, and plasma protein binding. Method: Shake-flask method.
-
Prepare a stock solution of the test compound (parent acid or tetrazole analog) in DMSO (e.g., 10 mM).
-
Prepare a buffer solution of pH 7.4 (phosphate-buffered saline, PBS).
-
In a vial, mix n-octanol and the pH 7.4 buffer in a 1:1 ratio and pre-saturate by vigorous shaking for 24 hours. Separate the layers.
-
Add a small aliquot of the compound stock solution to a vial containing 1 mL of pre-saturated n-octanol and 1 mL of pre-saturated buffer. The final concentration should be detectable by UV-Vis or LC-MS.
-
Shake the vial vigorously for 1-2 hours to allow for partitioning.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully sample a known volume from both the n-octanol and the aqueous buffer layers.
-
Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV).
-
Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]octanol / [Compound]aqueous)
Protocol 3.2: Metabolic Stability Assessment (Human Liver Microsomes)
Rationale: To test the core hypothesis that the tetrazole bioisostere is more resistant to metabolic degradation.[3] Method: In vitro incubation with HLMs.
-
Prepare a reaction mixture containing human liver microsomes (HLM, e.g., 0.5 mg/mL) and NADPH regenerating system in a phosphate buffer (pH 7.4).
-
Pre-warm the mixture to 37 °C.
-
Initiate the reaction by adding the test compound (final concentration typically 1 µM).
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Include control incubations: a negative control without the NADPH regenerating system (to measure non-enzymatic degradation) and a positive control with a known rapidly metabolized compound (e.g., verapamil).
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.
-
Calculate the in vitro half-life (t½) by plotting the natural log of the percent remaining parent compound versus time. The slope of the line is the elimination rate constant (k), and t½ = 0.693 / k .
Table 2: Hypothetical Comparative Data Summary
| Parameter | Parent Compound (Carboxylic Acid) | Bioisostere Analog (Tetrazole) | Expected Outcome & Justification |
| LogD at pH 7.4 | 1.8 | 2.5 | Increase. The tetrazole ring is generally more lipophilic than a carboxylic acid, which can improve membrane permeability.[4][7] |
| Aqueous Solubility (µM) | 150 | 95 | Decrease. The increased lipophilicity often leads to lower aqueous solubility, a critical trade-off to monitor. |
| HLM Stability (t½, min) | 25 | >120 | Significant Increase. The tetrazole is resistant to the Phase II conjugation pathways that rapidly clear many carboxylic acids.[1] |
| Target Binding (IC₅₀, nM) | 10 | 15 | Comparable. The goal is to retain or modestly improve potency. The similar pKa allows the tetrazole to form key ionic interactions in the active site.[3] |
Conclusion
The this compound serves as an excellent and synthetically accessible platform for implementing a carboxylic acid bioisostere strategy. By mimicking the acidic nature of the carboxylate while offering superior metabolic stability and increased lipophilicity, the tetrazole moiety can significantly improve the drug-like properties of a lead compound. The protocols provided herein offer a clear roadmap for the synthesis, characterization, and comparative evaluation of this valuable structural motif, enabling researchers to make data-driven decisions in the optimization of therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-TETRAZOLE, 1-(3-BROMOPHENYL)- synthesis - chemicalbook [chemicalbook.com]
- 9. 1H-Tetrazole synthesis [organic-chemistry.org]
- 10. Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PubChemLite - this compound (C7H5BrN4) [pubchemlite.lcsb.uni.lu]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spectrabase.com [spectrabase.com]
Application Notes and Protocols: Investigating the Anticancer Potential of Bromophenyl-Tetrazole Derivatives
Abstract: The tetrazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for carboxylic acid and amide groups.[1][2][3] When functionalized with a bromophenyl moiety, these derivatives exhibit significant potential as anticancer agents, targeting various hallmarks of cancer.[4] This guide provides a comprehensive overview of the synthesis, mechanism of action, and critical experimental protocols for evaluating the anticancer efficacy of novel bromophenyl-tetrazole compounds. It is intended for researchers in oncology, drug discovery, and medicinal chemistry, offering both the theoretical basis and practical methodologies for advancing these promising agents from the bench to potential preclinical development.
Introduction: The Rationale for Bromophenyl-Tetrazoles in Oncology
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a paramount goal in modern medicine.[5] Heterocyclic compounds, particularly those containing nitrogen, form the backbone of many therapeutic agents. Among these, the tetrazole ring system has emerged as a structure of significant interest.[4] Its unique physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, make it an attractive component in drug design.
The tetrazole moiety often acts as a bioisosteric replacement for the carboxylic acid group, which can enhance a molecule's lipophilicity and membrane permeability, thereby improving its pharmacokinetic profile.[2] The addition of a bromophenyl group is a strategic choice rooted in established structure-activity relationships (SAR). The bromine atom, a halogen, can form halogen bonds, which are crucial non-covalent interactions that can enhance binding affinity to biological targets. Furthermore, the phenyl ring provides a scaffold for further functionalization, while the bromo-substitution pattern can influence the molecule's electronic properties and orientation within a target's binding pocket.
Several studies have demonstrated that bromophenyl-tetrazole derivatives can exert anticancer effects through diverse mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of critical cell signaling pathways.[6][7][8] This document outlines the protocols to synthesize, characterize, and validate the anticancer potential of this promising class of compounds.
Synthesis and Characterization
A robust and versatile synthetic strategy is fundamental to exploring the SAR of bromophenyl-tetrazole derivatives. The most common approaches involve the [3+2] cycloaddition reaction between an organonitrile and an azide.[9]
General Synthetic Workflow
The synthesis typically begins with a commercially available bromophenyl derivative, such as 4-bromoaniline, which is converted into an intermediate that can then be cyclized to form the tetrazole ring. The workflow allows for modular assembly, enabling the introduction of diverse substituents to probe the SAR.
Caption: Generalized workflow for synthesizing bromophenyl-tetrazole amide derivatives.
Protocol: Synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine and Amide Derivatives[11]
This protocol provides a representative method for synthesizing a core intermediate and subsequent derivatization.
Materials:
-
4-bromoaniline
-
Triphosgene
-
Sodium Azide (NaN₃)
-
25% Aqueous Ammonia
-
Tetrahydrofuran (THF)
-
Substituted Acyl Chlorides
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Synthesis of the Isothiocyanate Intermediate:
-
Dissolve 4-bromoaniline (1 equivalent) in anhydrous THF.
-
Carefully add triphosgene (0.34 equivalents) portion-wise at 0°C. Causality: Triphosgene is a safer solid substitute for phosgene gas and reacts with the aniline to form the isothiocyanate, a key precursor for the tetrazole ring.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by Thin Layer Chromatography (TLC).
-
-
Formation of the Tetrazole Ring:
-
To the resulting isothiocyanate solution, add sodium azide (3 equivalents).
-
Heat the mixture to reflux and stir for 12-16 hours. Causality: This is a classic Huisgen [3+2] cycloaddition where the azide reacts with the nitrile-like isothiocyanate to form the five-membered tetrazole ring.
-
After cooling, quench the reaction with a saturated NH₄Cl solution and extract with ethyl acetate.
-
-
Amidation to Final Products:
-
Dissolve the synthesized 1-(4-bromophenyl)-1H-tetrazol-5-amine (1 equivalent) in anhydrous THF.
-
Cool the solution to -78°C and add LiHMDS (1.1 equivalents) dropwise. Causality: LiHMDS is a strong, non-nucleophilic base that deprotonates the amine, making it a more potent nucleophile for the subsequent reaction with the acyl chloride.
-
Slowly add the desired acyl chloride (1.1 equivalents).
-
Allow the reaction to proceed for 1-2 hours at low temperature before gradually warming to room temperature.
-
Purify the final product using column chromatography.
-
Characterization
Confirm the identity and purity of all synthesized compounds using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10][11]
Elucidating the Mechanism of Action (MOA)
Bromophenyl-tetrazole derivatives have been reported to act via several anticancer mechanisms. Identifying the specific pathway is crucial for rational drug development. Key potential targets include:
-
Apoptosis Induction: Many chemotherapeutics function by triggering programmed cell death. Tetrazole derivatives have been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins.[6]
-
Tubulin Polymerization Inhibition: Microtubules are essential for cell division, making them an excellent target for anticancer drugs. Some tetrazole-based compounds bind to the colchicine site on tubulin, preventing microtubule formation and arresting cells in the G2/M phase of the cell cycle.[7][12]
-
Kinase Signaling Inhibition: Pathways like PI3K/AKT are frequently overactive in cancer, promoting cell survival and proliferation. Certain tetrazole analogs can inhibit this pathway.[8]
Caption: Inhibition of Bcl-2 by tetrazole derivatives disrupts apoptosis regulation.
Core Experimental Protocols
The following protocols provide a validated workflow for assessing the anticancer activity of newly synthesized bromophenyl-tetrazole derivatives.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical).[6][11]
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well microplates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours. Causality: A 48-72 hour incubation period is typically sufficient to observe significant effects on cell proliferation.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Causality: Viable cells with active mitochondrial reductases will convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC₅₀ value.
Protocol: Assessment of Apoptosis Induction (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of cells undergoing apoptosis after treatment.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit.
-
6-well plates.
-
Flow cytometer.
Procedure:
-
Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes. Causality: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol: Cell Cycle Analysis
Objective: To determine if the compound induces cell cycle arrest at a specific phase.
Materials:
-
Propidium Iodide (PI) staining solution with RNase A.
-
70% Ethanol (ice-cold).
-
Flow cytometer.
Procedure:
-
Treatment and Harvesting: Treat cells as described in the apoptosis protocol (4.2).
-
Fixation: Harvest the cells and fix them by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight. Causality: Ethanol fixation permeabilizes the cell membrane, allowing the PI stain to enter and intercalate with DNA.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution. Incubate for 30 minutes. Causality: RNase A digests RNA, ensuring that PI only stains DNA, providing a quantitative measure of DNA content per cell.
-
Analysis: Analyze the cells by flow cytometry. The DNA content will correspond to different phases of the cell cycle (G0/G1, S, G2/M).
Protocol: Western Blot for Protein Expression Analysis
Objective: To measure changes in the expression levels of key proteins involved in the compound's presumed MOA (e.g., Bcl-2, cleaved Caspase-3, Tubulin).[6][7]
Materials:
-
RIPA lysis buffer with protease inhibitors.
-
Primary antibodies (e.g., anti-Bcl-2, anti-tubulin, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and electrophoresis equipment.
-
Chemiluminescence detection reagents.
Procedure:
-
Protein Extraction: Treat cells with the compound, then lyse them with RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk) to prevent non-specific binding. Incubate with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin to normalize the results. Causality: This semi-quantitative technique allows for the direct visualization of changes in target protein levels, confirming the molecular effects of the compound.
Data Analysis and Interpretation
Representative Data Summary
Quantitative data, such as IC₅₀ values, should be summarized in a clear, tabular format for easy comparison across different cell lines and compounds.
| Compound ID | Substitution Pattern | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| BPT-01 | 4-Fluorobenzoyl | 2.5 ± 0.3 | 5.1 ± 0.6 | 3.8 ± 0.4 |
| BPT-02 | 4-Chlorobenzoyl | 1.8 ± 0.2 | 3.9 ± 0.5 | 2.1 ± 0.2 |
| BPT-03 | 3,4-Dichlorobenzoyl | 0.9 ± 0.1 | 1.5 ± 0.2 | 1.1 ± 0.1 |
| 5-Fluorouracil | Reference Drug | 5.2 ± 0.7[13] | 12.5 ± 1.1 | 8.9 ± 0.9 |
| Table based on representative data from similar studies.[11][13][14] |
Interpreting Flow Cytometry and Western Blot Data
-
Apoptosis Assay: A significant increase in the Annexin V+/PI- and Annexin V+/PI+ populations compared to the control indicates apoptosis induction.
-
Cell Cycle Analysis: An accumulation of cells in a specific phase (e.g., a higher G2/M peak) points towards cell cycle arrest.
-
Western Blot: A decrease in anti-apoptotic proteins like Bcl-2 or an increase in pro-apoptotic markers like cleaved Caspase-3 confirms the apoptotic pathway's involvement. For tubulin inhibitors, an increase in soluble (unpolymerized) tubulin can be observed.[7]
Conclusion and Future Perspectives
The protocols and methodologies detailed in this guide provide a robust framework for evaluating the anticancer potential of novel bromophenyl-tetrazole derivatives. Initial screening using cytotoxicity assays, followed by mechanistic studies like apoptosis and cell cycle analysis, allows for the identification of potent lead compounds. Confirmation of the molecular target through Western blotting and other biochemical assays is a critical validation step.
Future work should focus on optimizing the lead compounds through SAR studies to improve potency and selectivity. Promising candidates should be advanced to more complex in vitro models (e.g., 3D spheroids) and subsequently to in vivo animal models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.[6][15] The ultimate goal is the development of a novel therapeutic agent that can address the unmet needs in cancer treatment.
References
- 1. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Tetrazole hybrids with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and in vitro evaluation of novel tetrazole derivatives of dianisidine as anticancer agents targeting Bcl-2 apoptosis regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of tetrazole-containing RXRα ligands as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. mdpi.com [mdpi.com]
- 13. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Gram-Scale Synthesis of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole: An Application Note for Researchers
Introduction
1-Aryl-1H-1,2,3,4-tetrazoles are a pivotal class of nitrogen-rich heterocyclic compounds extensively utilized in medicinal chemistry, materials science, and organic synthesis. Their structural resemblance to carboxylic acids and amide moieties makes them valuable bioisosteres in drug design, contributing to improved metabolic stability and pharmacokinetic profiles.[1][2] The target molecule, 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole, serves as a versatile building block for the synthesis of more complex pharmacologically active agents and functional materials.
This application note provides a detailed, reliable, and scalable protocol for the gram-scale synthesis of this compound. The described methodology is based on the well-established one-pot reaction of a primary amine (3-bromoaniline) with triethyl orthoformate and sodium azide.[3][4][5][6] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and critical safety considerations.
Reaction Principle and Mechanism
The synthesis proceeds via a multicomponent reaction involving the initial formation of an intermediate from the reaction of 3-bromoaniline and triethyl orthoformate. This is followed by a [3+2] cycloaddition reaction with the azide ion to form the stable tetrazole ring.[7][8][9]
The proposed mechanism involves the following key steps:
-
Amidine Formation: The primary amine, 3-bromoaniline, reacts with triethyl orthoformate in an acidic medium (acetic acid is often used) to form an intermediate, likely a disubstituted amidine.[3]
-
Imidoyl Azide Formation: The intermediate reacts with sodium azide to form an imidoyl azide.
-
Intramolecular Cyclization: The imidoyl azide undergoes an intramolecular cyclization to yield the 1-substituted tetrazole.[7][9]
This one-pot approach is efficient and avoids the need to isolate potentially unstable intermediates.
Experimental Protocol
This section outlines the detailed procedure for the gram-scale synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Supplier/Grade |
| 3-Bromoaniline | C₆H₆BrN | 172.02 | 10.0 g | 0.058 | Sigma-Aldrich, ≥98% |
| Triethyl orthoformate | HC(OC₂H₅)₃ | 148.20 | 10.3 g (11.6 mL) | 0.069 | Sigma-Aldrich, ≥98% |
| Sodium Azide (NaN₃) | NaN₃ | 65.01 | 4.53 g | 0.069 | Sigma-Aldrich, ≥99.5% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - | Fisher Scientific, ACS Grade |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Fisher Scientific, ACS Grade |
| Hexane | C₆H₁₄ | 86.18 | As needed | - | Fisher Scientific, ACS Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Fisher Scientific, Anhydrous |
| Deionized Water | H₂O | 18.02 | As needed | - | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Fume hood
Detailed Step-by-Step Procedure
Reaction Setup:
Figure 1: Reaction setup for the synthesis.
-
Reagent Charging: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 3-bromoaniline (10.0 g, 0.058 mol) and sodium azide (4.53 g, 0.069 mol).
-
Solvent and Reagent Addition: To this mixture, add triethyl orthoformate (11.6 mL, 0.069 mol).
-
Initiation of Reaction: Begin stirring the suspension at room temperature. Slowly add glacial acetic acid (50 mL) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.
-
Reaction Progression: After the addition of acetic acid is complete, heat the reaction mixture to 80-90 °C using a heating mantle. Maintain this temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water with stirring. A precipitate will form.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with copious amounts of deionized water to remove any unreacted sodium azide and acetic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexane until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
Safety Precautions: A Critical Overview
Working with Sodium Azide (NaN₃):
Sodium azide is a highly toxic and potentially explosive compound.[10][11][12][13] Strict adherence to safety protocols is paramount.
-
Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin.[11][14] It can cause a rapid decrease in blood pressure, headache, and in severe cases, be fatal.[12]
-
Explosion Hazard:
-
Sodium azide can form highly explosive heavy metal azides when in contact with metals such as lead, copper, silver, and their alloys (e.g., brass in plumbing).[11][12] Never use metal spatulas to handle sodium azide. [11][14] Use ceramic or plastic spatulas.
-
It can also form the highly toxic and explosive hydrazoic acid (HN₃) upon contact with acids.[11][12] The addition of acetic acid in this procedure must be done slowly and in a well-ventilated fume hood.
-
Heating solid sodium azide to temperatures above 275 °C can cause violent decomposition.[11][12]
-
Personal Protective Equipment (PPE):
-
Always work in a properly functioning chemical fume hood.[11][13]
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are recommended).[11][12][13]
Waste Disposal:
-
All waste containing sodium azide must be treated as hazardous waste and disposed of according to institutional and local regulations.[12] Do not pour any solutions containing azide down the drain. [12]
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopic Analysis:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
FT-IR: To identify characteristic functional group vibrations. An FT-IR spectrum of the product would show the disappearance of N-H stretching bands from the starting amine and the appearance of characteristic tetrazole ring vibrations.[15]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Expected Results and Troubleshooting
-
Yield: The expected yield of the purified product is typically in the range of 70-85%.
-
Appearance: The final product should be a white to off-white crystalline solid.
-
Troubleshooting:
-
Low Yield: Incomplete reaction (monitor by TLC and extend reaction time if necessary), loss of product during work-up or recrystallization.
-
Impure Product: Inadequate washing to remove starting materials or byproducts. Recrystallization may need to be repeated.
-
Conclusion
This application note provides a comprehensive and practical guide for the gram-scale synthesis of this compound. By following the detailed protocol and adhering to the stringent safety precautions, researchers can reliably produce this valuable chemical intermediate for a wide range of applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. osha.gov [osha.gov]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. campus.kennesaw.edu [campus.kennesaw.edu]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 1-Aryl-1H-Tetrazole Synthesis
Welcome to the technical support center for 1-aryl-1H-tetrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the synthesis of these crucial heterocyclic scaffolds. The tetrazole moiety is a key pharmacophore and a bioisostere for carboxylic acids, making its efficient synthesis paramount in drug discovery.[1][2] However, synthetic routes are often plagued by the formation of unwanted by-products.
This document provides in-depth, question-and-answer-based troubleshooting guides to address the most common issues, explaining the underlying chemical principles and offering field-proven protocols to optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of Regioisomeric By-products (e.g., 2-Aryl-2H-tetrazoles)
Question: My reaction is producing a mixture of 1-aryl and 2-aryl tetrazole isomers, leading to difficult purification. How can I improve the regioselectivity for the desired 1-aryl product?
Answer:
The formation of regioisomers is a common challenge, particularly in methods involving the alkylation or arylation of a pre-formed 5-substituted tetrazole ring.[3] The tetrazolate anion is ambident, meaning it has two nucleophilic nitrogen atoms (N1 and N2) that can react with an electrophile, leading to a mixture of 1,5- and 2,5-disubstituted products.[3]
Causality & Mechanism: The ratio of N1 to N2 arylation is influenced by several factors, including the steric and electronic properties of the substituent at the 5-position, the nature of the arylating agent, the counter-ion, and the solvent.[3] Generally, N2-alkylation is kinetically favored, while N1-alkylation is thermodynamically favored. Direct synthesis methods, such as the cycloaddition of an aryl azide with a nitrile, are typically regioselective and avoid this issue, yielding only the 1-substituted product.[4] However, if your route involves arylating a 5-substituted tetrazole, controlling regioselectivity is key.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for regioisomer formation.
Mitigation & Purification Protocols:
-
Optimize Arylation Conditions (For Route A):
-
Solvent Choice: The polarity of the solvent can influence the isomer ratio. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., Toluene, Dioxane).
-
Counter-ion Effects: The use of silver salts of tetrazoles has been shown to direct alkylation/arylation towards the N2 position. Conversely, alkali metal salts (Na+, K+) may favor N1 arylation under thermodynamic control.
-
Steric Hindrance: If possible, introduce a bulky protecting group at the N2 position prior to arylation to sterically hinder reaction at that site.
-
-
Adopt a Regioselective Synthesis (Route B):
-
The most reliable method to ensure the formation of the 1-aryl isomer is to build the ring with the aryl group already in place. The [3+2] cycloaddition of an aryl azide with a cyanide source (e.g., TMSCN, KCN) or a nitrile is the gold standard for regioselectively synthesizing 1,5-disubstituted tetrazoles.
-
-
Purification Protocol - Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. For example, start with 100% hexanes and gradually increase the ethyl acetate concentration (e.g., 0-30%). The 2-aryl isomer is often less polar and will elute first.
-
Monitoring: Use TLC to track the separation. The two isomers should have distinct Rf values.
-
Issue 2: Incomplete Reaction & Unreacted Starting Materials
Question: My reaction is sluggish, and I'm isolating a significant amount of unreacted aryl nitrile and/or azide. How can I drive the reaction to completion?
Answer:
This is a common kinetic problem in [3+2] cycloaddition reactions, which often have a high activation energy barrier.[1] The issue can stem from insufficient activation of the nitrile, thermal instability of reagents, or an inappropriate reaction environment.
Causality & Mechanism: The cycloaddition of an azide to a nitrile requires the activation of the nitrile's carbon-nitrogen triple bond to make it more electrophilic.[4][5] This is typically achieved through the use of a Lewis acid or Brønsted acid catalyst.[6] Without proper activation, especially for electron-rich or sterically hindered nitriles, the reaction can be extremely slow.
Key Parameters and Optimization Strategies:
| Parameter | Problem | Recommended Solution | Rationale & Source |
| Catalyst | No catalyst or ineffective catalyst used. | Add a Lewis acid (e.g., ZnCl₂, AlCl₃) or a Brønsted acid (e.g., NH₄Cl).[6][7] | The catalyst coordinates to the nitrile nitrogen, increasing its electrophilicity and lowering the activation energy of the cycloaddition.[1][8] |
| Temperature | Reaction temperature is too low. | Increase temperature, often to 100-150 °C. Consider microwave irradiation for rapid heating.[2] | The cycloaddition has a significant activation barrier that can be overcome with thermal energy. Microwave heating can dramatically shorten reaction times.[2][9] |
| Solvent | Inappropriate solvent. | Use a high-boiling polar aprotic solvent like DMF, DMSO, or NMP.[7][10] | These solvents effectively dissolve the azide salt and nitrile, facilitating the reaction at elevated temperatures. |
| Azide Source | Use of sodium azide alone. | Generate a more reactive azide in situ, such as tri-n-butyltin azide from Bu₃SnCl and NaN₃.[11] | Organotin azides are more covalent and soluble in organic solvents, leading to higher reactivity compared to inorganic azides.[11] |
Experimental Protocol: Zinc-Catalyzed Cycloaddition This protocol is adapted from the robust method developed by Sharpless and co-workers.[6]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aryl nitrile (1.0 equiv), sodium azide (NaN₃, 1.5 equiv), and zinc chloride (ZnCl₂, 1.2 equiv).
-
Solvent: Add N,N-Dimethylformamide (DMF) to create a 0.5 M solution with respect to the nitrile.
-
Reaction: Heat the mixture to 120-130 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing 1 M HCl solution. This will protonate the tetrazolate salt, causing the product to precipitate. Caution: This step generates toxic hydrazoic acid (HN₃). Perform in a well-ventilated fume hood.[10][12]
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with water and then a small amount of cold diethyl ether.
-
Dry the product under vacuum. The main impurities (unreacted nitrile, salts) are often removed during this acid-base workup.[13]
-
Issue 3: Organotin Residues from Tri-n-butyltin Azide Method
Question: I used the tri-n-butyltin azide method for its high yield, but now I cannot remove the tin by-products from my final compound. How can I effectively purify my product?
Answer:
The use of tri-n-butyltin azide (Bu₃SnN₃) is highly effective for synthesizing tetrazoles, but it generates stoichiometric amounts of organotin by-products (e.g., Bu₃SnCl, (Bu₃Sn)₂O) which are toxic and notoriously difficult to remove.[11]
Causality & Mechanism: After the cycloaddition, the tetrazole ring is N-stannylated. This tributyltin group is typically removed by acidic hydrolysis. The resulting Bu₃Sn⁺ species forms compounds that are often greasy, nonpolar, and co-elute with the desired product during standard silica gel chromatography.
Purification Workflow:
Caption: Workflow for removing organotin by-products.
Detailed Purification Protocols:
Protocol 1: Biphasic Acid/Base Extraction
-
Hydrolysis: After the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Dissolution: Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Base Wash: Wash the organic solution with 1 M NaOH (aq). The acidic tetrazole will deprotonate and move into the aqueous layer, while the neutral organotin by-products will remain in the organic layer.
-
Separation: Separate the two layers. Discard the organic layer (containing tin waste).
-
Precipitation: Cool the aqueous layer in an ice bath and acidify it with concentrated HCl until the pH is ~1-2. The desired tetrazole product will precipitate out.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry.
Protocol 2: Potassium Fluoride (KF) Treatment
-
Dissolution: Dissolve the crude product in methanol or acetonitrile.
-
Precipitation: Add an excess of potassium fluoride (KF) and stir vigorously for 1-2 hours. Tributyltin fluoride (Bu₃SnF) is insoluble in many organic solvents and will precipitate out as a white solid.
-
Filtration: Filter the mixture through a pad of Celite® to remove the Bu₃SnF precipitate.
-
Concentration: Concentrate the filtrate to obtain the purified product. Further purification by recrystallization may be necessary.
References
- 1. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. nanomedicine-rj.com [nanomedicine-rj.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanisms of tetrazole formation by addition of azide to nitriles. | Semantic Scholar [semanticscholar.org]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. asianpubs.org [asianpubs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole
Welcome to the dedicated technical support guide for the purification of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole via recrystallization. This resource is designed for researchers, medicinal chemists, and process development scientists who handle aryl-tetrazoles and related heterocyclic compounds. The tetrazole moiety is a critical bioisostere for the carboxylic acid group in drug design, making its purity paramount for reliable biological and pharmacological studies[1][2]. This guide provides in-depth troubleshooting, frequently asked questions, and a validated protocol to help you navigate the common challenges associated with this specific purification.
Troubleshooting Guide: Recrystallization of this compound
This section addresses specific experimental issues in a direct question-and-answer format, providing both solutions and the scientific rationale behind them.
Question 1: I've added the hot solvent, but my crude this compound has melted into a viscous liquid at the bottom of the flask instead of dissolving. What is happening and how do I fix it?
Answer:
You are experiencing a phenomenon known as "oiling out." This occurs when a compound, upon heating in a solvent, melts before it fully dissolves, or when it comes out of a cooling solution as a liquid rather than a solid crystal[3]. This happens when the melting point of the solute is lower than the boiling point of the solvent, or when high concentrations of impurities significantly depress the compound's melting point[3][4]. Oiling out is detrimental to purification because the liquid droplets can trap impurities more effectively than the solvent, leading to a poorly purified, often amorphous or glassy solid upon cooling[3][4][5].
Causality & Solution:
-
Lower the Saturation Point: The most immediate solution is to lower the temperature at which the solution becomes saturated. Reheat the mixture to dissolve the oil completely, then add more of the primary ("good") solvent. This increases the total volume, meaning the solution will need to cool to a lower temperature before saturation is reached, hopefully bypassing the oiling-out phase[3][4].
-
Employ a Mixed-Solvent System: This is often the most effective strategy. This compound has been successfully recrystallized from an ethyl acetate/hexane mixture[6][7]. Dissolve the crude material in a minimal amount of hot ethyl acetate (the "good" solvent). Then, slowly add warm hexane (the "bad" or "anti-solvent") until the solution just begins to turn cloudy (turbid). This indicates the saturation point has been reached. Add a drop or two of hot ethyl acetate to clarify the solution, then allow it to cool slowly[8][9]. This method allows you to finely tune the solvent polarity and achieve saturation at a more favorable temperature.
-
Induce Crystallization Above the Oiling Temperature: If you know the temperature at which oiling occurs, you can try to induce crystallization before the solution reaches that point. After the solution has cooled slightly, scratch the inside of the flask with a glass rod or add a seed crystal of pure product. This provides a nucleation site for crystal growth to begin before the compound can separate as a liquid[4][10].
Question 2: My solution cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What should I do?
Answer:
The absence of crystal formation indicates that the solution is not supersaturated, or that the activation energy for nucleation has not been overcome. This is a common issue, typically arising from using too much solvent.
Causality & Solution:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide an ideal surface for crystal nucleation to begin[3].
-
Seeding: Add a single, small crystal of the pure this compound (a "seed crystal") to the solution[3]. This acts as a template for other molecules to deposit onto, initiating the crystallization process.
-
-
Increase Concentration: If nucleation techniques fail, your solution is likely too dilute. Gently reheat the flask to boil off a portion of the solvent. Be mindful, especially with mixed solvents, as one may evaporate faster than the other, altering the composition[8]. After reducing the volume, allow the solution to cool again.
-
Lower the Temperature: If using an ice bath is insufficient, a colder bath (e.g., salt-ice) can be used to further decrease the compound's solubility, but this should be a last resort as rapid cooling can lead to smaller, less pure crystals[11].
Question 3: I got crystals, but my final yield is very low. Where did my product go?
Answer:
A low recovery can result from several procedural errors during the recrystallization process. While some loss is inevitable as the compound retains some solubility even in cold solvent, yields can often be improved[11].
Causality & Solution:
-
Excess Solvent: Using more than the minimum amount of hot solvent required to dissolve the compound is the most common cause of low yield. The excess solvent will keep more of your product dissolved in the mother liquor even after cooling[12].
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter paper or funnel stem. To prevent this, use a pre-warmed stemless funnel and keep the solution near its boiling point during filtration[4][13].
-
Inadequate Cooling: Ensure the flask has been cooled to room temperature before placing it in an ice bath, and then allow it to sit in the ice bath for at least 15-20 minutes to maximize crystal formation[4].
-
Washing Error: Washing the collected crystals with large volumes of fresh, room-temperature solvent will dissolve a significant portion of your product. Always wash with a minimal amount of ice-cold recrystallization solvent or anti-solvent[12].
-
Second Crop Recovery: If the initial yield is low but the purity is high, you can often recover more product. Take the filtrate (mother liquor) and boil off some of the solvent to re-concentrate it. Cooling this new solution may yield a "second crop" of crystals, which should be analyzed for purity separately[11].
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent system for this compound?
A: Based on its structure (a polar tetrazole ring and a less polar bromophenyl group), a solvent of intermediate polarity or a mixed-solvent system is ideal. A documented and effective system is Ethyl Acetate / Hexane [6][7]. Ethyl acetate is a good "soluble" solvent, while hexane acts as the "insoluble" anti-solvent. Other potential systems to screen would include Ethanol/Water, Acetone/Water, or Isopropanol/Heptane, which are common pairs for compounds with moderate polarity[14][15][16]. The principle is to find a solvent that dissolves the compound well when hot but poorly when cold[15].
Q: Why is slow cooling so important?
A: Slow cooling is critical for achieving high purity. Crystal formation is a thermodynamically controlled process where molecules of the correct compound selectively deposit onto the growing crystal lattice. Rapid cooling ("crashing out") traps impurities within the fast-forming solid[3]. Allowing the solution to cool slowly and undisturbed provides the necessary time for this selective process to occur, resulting in larger, purer crystals[12][17].
Q: Should I stir the solution while it cools?
A: No. The solution should be left to cool undisturbed. Agitation can lead to the formation of many small nucleation sites, resulting in rapid crystallization and smaller, often less pure, crystals. Stirring is beneficial during the dissolving phase but detrimental during the crystal growth phase[4].
Data Summary Table
| Solvent System (Good/Anti-Solvent) | Boiling Point (°C) (Good Solvent) | Rationale & Use Case | Reference |
| Ethyl Acetate / Hexane | 77 | Recommended. Documented system for this compound. Good for compounds of intermediate polarity. | [6][7] |
| Ethanol / Water | 78 | Excellent for moderately polar compounds. Water is a highly effective anti-solvent for many organics. | [15] |
| Acetone / Water | 56 | Acetone is a strong solvent; its low boiling point can be advantageous. Good for polar compounds. | [15][18] |
| Isopropanol / Heptane | 82 | A common system in process chemistry. Good alternative to ethanol-based systems. | [16] |
Experimental Protocol: Mixed-Solvent Recrystallization
This protocol details the purification of this compound using an ethyl acetate/hexane solvent system.
Materials:
-
Crude this compound
-
Ethyl Acetate (ACS Grade or higher)
-
Hexane (ACS Grade or higher)
-
Erlenmeyer flasks (2)
-
Hotplate
-
Watch glass (to cover flask)
-
Pasteur pipettes
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. In a separate flask, heat the "good" solvent (ethyl acetate). Add the minimum amount of hot ethyl acetate to the crude solid to dissolve it completely with gentle swirling on a hotplate. Add the solvent in small portions, allowing time for dissolution after each addition[19].
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Place a small amount of extra hot ethyl acetate in the receiving flask to keep the product from crystallizing prematurely. Filter the hot solution quickly through a pre-warmed funnel with fluted filter paper[4][13].
-
Addition of Anti-Solvent: Reheat the clear solution. Slowly add the warm "bad" solvent (hexane) dropwise via a Pasteur pipette while swirling the flask. Continue adding until you observe persistent cloudiness (turbidity)[8][9].
-
Clarification: Add 1-2 more drops of hot ethyl acetate, just enough to make the solution completely clear again. At this point, the solution is perfectly saturated[8].
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Insulating the flask (e.g., by placing it on a cork ring) can promote slower cooling[4].
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals[4].
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Break the vacuum and wash the crystals with a very small amount of ice-cold hexane or an ice-cold ethyl acetate/hexane mixture to remove any adhering mother liquor[12][13].
-
Drying: Continue to pull air through the funnel to partially dry the crystals. Transfer the solid to a pre-weighed watch glass and allow it to air dry completely or dry in a vacuum oven.
Visual Workflow and Troubleshooting Diagrams
Caption: Workflow for Mixed-Solvent Recrystallization.
Caption: Troubleshooting Decision Tree for Recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrazole | Antibacterial | TargetMol [targetmol.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. 1H-TETRAZOLE, 1-(3-BROMOPHENYL)- synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 11. reddit.com [reddit.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 16. reddit.com [reddit.com]
- 17. youtube.com [youtube.com]
- 18. quora.com [quora.com]
- 19. youtube.com [youtube.com]
Troubleshooting guide for the synthesis of 1-substituted tetrazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-substituted tetrazoles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the complexities of your synthesis. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered in the lab.
Introduction: The Synthetic Landscape
The synthesis of 1-substituted tetrazoles is a cornerstone in medicinal chemistry, where the tetrazole ring often serves as a bioisostere for a carboxylic acid group, enhancing metabolic stability.[1][2] The most prevalent synthetic routes involve a three-component reaction between a primary amine, an orthoformate (like triethyl orthoformate), and an azide source (commonly sodium azide), or the subsequent alkylation of a 5-substituted-1H-tetrazole. While seemingly straightforward, these methods are fraught with potential issues, from low yields to complex purification and significant safety hazards. This guide will help you troubleshoot these challenges effectively.
Part 1: Troubleshooting Low or No Product Yield
Low yield is the most frequent impediment in tetrazole synthesis. The issue can typically be traced back to one of three areas: starting materials, reaction conditions, or reaction kinetics.
Question 1: My reaction is not working, or the yield is very low. Where should I start my investigation?
Answer: A systematic approach is crucial. Before altering complex parameters, always begin by verifying the fundamentals. Low conversion can often be attributed to issues with reagents or the fundamental reaction setup.
The first step is to analyze the integrity of your starting materials. Ensure the purity of the amine, triethyl orthoformate, and sodium azide. Impurities can poison catalysts or introduce side reactions.[3] For amines, ensure they are free from secondary amine contaminants. Triethyl orthoformate can hydrolyze over time; using a freshly opened bottle or distilled reagent is advisable.
Next, scrutinize your reaction conditions. The choice of catalyst and solvent are deeply interconnected and are critical for success. Many modern protocols have moved towards heterogeneous or "green" catalysts to simplify work-up and improve safety.[4][5][6]
Workflow: Initial Troubleshooting for Low Yield
Below is a logical workflow to diagnose the root cause of low product yield.
Caption: A systematic workflow for diagnosing low-yield issues.
Question 2: How do I choose the right catalyst and solvent? My current system isn't effective.
Answer: The catalyst's role in the three-component synthesis is to facilitate the formation of an intermediate imidate from the amine and orthoformate, which is then susceptible to nucleophilic attack by the azide. The solvent must not only dissolve the reactants but also facilitate these steps.
Historically, strong acids were used, but these can have drawbacks, including harsh conditions and tedious work-ups.[7] Modern methods employ a variety of catalysts that offer milder conditions and improved yields.
-
Lewis Acids: Ytterbium triflate (Yb(OTf)₃) is a classic and highly effective catalyst for this transformation.[8][9] It activates the orthoformate, accelerating the reaction.
-
Heterogeneous Catalysts: To simplify purification, solid-supported catalysts are an excellent choice. Options include natural zeolites like Natrolite or custom-synthesized nanocomposites, which can be filtered off after the reaction.[5][7] These are particularly advantageous in larger-scale synthesis.
-
Solvent Choice: While many procedures use no solvent ("neat" conditions), this can lead to a thick, difficult-to-stir mixture.[5] High-boiling polar aprotic solvents like DMF are common but can be challenging to remove during work-up.[7] Greener alternatives, such as conducting the reaction in water or PEG, have been developed and are worth considering.[4][7]
The table below summarizes several catalytic systems for the one-pot synthesis of 1-substituted tetrazoles from amines, triethyl orthoformate, and sodium azide.
| Catalyst System | Solvent | Typical Temperature (°C) | Key Advantages | Reference |
| Yb(OTf)₃ | Neat / Solvent-Free | 100-120 | High efficiency, well-established | [8] |
| Natrolite Zeolite | Solvent-Free | 100 | Natural, reusable, eco-friendly, easy separation | [7] |
| Ag/Sodium Borosilicate | Solvent-Free | 120 | Heterogeneous, reusable, green synthesis method | [5][9] |
| [bmim][N₃] (Ionic Liquid) | Solvent-Free | 25-100 | Acts as both solvent and azide source, mild conditions | [4] |
Part 2: Managing Impurities and Side Reactions
Even when the reaction proceeds, it may not yield the desired product cleanly. The formation of regioisomers is a particularly notorious problem in tetrazole chemistry.
Question 3: My synthesis produces a mixture of isomers. How can I selectively synthesize the 1-substituted tetrazole instead of the 2-substituted version?
Answer: This is a critical challenge, especially when synthesizing 1,5-disubstituted tetrazoles via alkylation of a 5-substituted-1H-tetrazole. The tetrazole anion is an ambident nucleophile, meaning alkylation can occur at either the N1 or N2 position of the ring. The formation of the 2,5-disubstituted isomer is often the thermodynamic product and is frequently favored.[10]
Causality: The regioselectivity is governed by a complex interplay of steric hindrance, electronic effects, and the nature of the alkylating agent, which dictates whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism.[10][11] It is not as simple as assuming a bulky alkylating agent will exclusively yield the less hindered product.
Solution-Oriented Strategies:
-
Directed Alkylation using Stannyl Intermediates: A robust method for ensuring N1 selectivity is to first react the 5-substituted-1H-tetrazole with a trialkyltin halide (e.g., tributyltin chloride). This forms a 2-(tri-n-butylstannyl)tetrazole intermediate. The bulky tin group effectively blocks the N2 position, directing subsequent alkylation specifically to the N1 position.[12][13] The tin moiety is removed during work-up. This method provides excellent regioselectivity.
-
Chromatographic Separation: If a mixture is unavoidable, careful purification by column chromatography is often required. The two isomers typically have different polarities and can be separated, although this can be challenging and may result in significant material loss.
Diagram: N1 vs. N2 Alkylation
The diagram below illustrates the competing reaction pathways in the alkylation of a 5-substituted tetrazole, leading to a mixture of regioisomers.
Caption: Competing pathways for N1 and N2 alkylation.
Part 3: Critical Safety Protocols for Azide Chemistry
Safety is paramount when working with azides. The primary hazard is the in-situ formation of hydrazoic acid (HN₃), a highly toxic and explosive substance.
Question 4: What are the main safety risks when using sodium azide, and how can I mitigate them?
Answer: The reaction of sodium azide (NaN₃) with any Brønsted acid, including weak acids like triethylammonium chloride or even water under certain catalytic conditions, can generate hydrazoic acid (HN₃).[1][14]
Key Hazards & Mitigation:
-
Toxicity & Volatility: HN₃ is a volatile and acutely toxic gas. All reactions involving azides must be conducted in a well-ventilated chemical fume hood.[15]
-
Explosion Risk: Hydrazoic acid can be explosive, especially in concentrated form. The risk increases with temperature and concentration.[1][7] Some modern "green" protocols are specifically designed to minimize the formation of HN₃ in the reaction headspace.[1]
-
Heavy Metal Azides: Azide ions can react with heavy metals like lead, copper, silver, and mercury to form highly shock-sensitive and explosive salts. Never dispose of azide-containing waste down drains, which may have lead or copper pipes.[7]
Self-Validating Protocol for Safe Work-up:
-
Cool the Reaction: Before work-up, cool the reaction mixture in an ice bath to reduce the volatility of any potential HN₃.
-
Quench Excess Azide: The most critical step is to safely destroy any unreacted sodium azide. This is achieved by the slow, portion-wise addition of a freshly prepared aqueous solution of sodium nitrite (NaNO₂).
-
Acidify Slowly: After the addition of nitrite, slowly add a dilute acid (e.g., 2M HCl or dilute H₂SO₄) while still in the ice bath. This process converts the remaining azide into nitrogen (N₂) and nitrous oxide (N₂O) gases.[1] You will observe gas evolution; proceed slowly and ensure the reaction does not become too vigorous.
-
Test for Completion: Use commercially available azide test strips to confirm that all azide has been quenched before proceeding with extraction or waste disposal.
Part 4: Experimental Protocols
Protocol: General Procedure for the Synthesis of 1-Aryl-1H-tetrazoles using a Heterogeneous Catalyst
This protocol is adapted from green chemistry principles, utilizing a recyclable catalyst under solvent-free conditions.[7]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the substituted aniline (2.0 mmol), sodium azide (2.0 mmol, 130 mg), and triethyl orthoformate (2.4 mmol, 0.4 mL).
-
Catalyst Addition: Add the heterogeneous catalyst (e.g., Natrolite zeolite, ~100 mg).
-
Reaction: Heat the reaction mixture to the optimal temperature (typically 100-120 °C) with vigorous stirring for the required time (e.g., 4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching (Critical Safety Step): After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂, ~3 mmol) in water (5 mL). Following this, carefully add 2M HCl dropwise until gas evolution ceases.
-
Work-up: Dilute the mixture with cold water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Separate the catalyst by filtration. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified by crystallization (e.g., from an ethyl acetate/hexane mixture) to afford the pure 1-substituted tetrazole.[7]
References
- 1. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jchr.org [jchr.org]
- 7. rsc.org [rsc.org]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
- 9. Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: A-Z Guide to Regioselective Tetrazole Synthesis
Welcome to the comprehensive support center for navigating the complexities of regioselective tetrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and troubleshoot common issues encountered in the laboratory. Tetrazoles are a vital heterocyclic scaffold in medicinal chemistry and materials science, often serving as bioisosteres for carboxylic acids. However, achieving the desired regioselectivity during their synthesis, particularly when forming disubstituted tetrazoles, can be a significant challenge.
This center provides in-depth, experience-driven advice in a user-friendly question-and-answer format, explaining not just the "how" but also the critical "why" behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in the [3+2] cycloaddition reaction between an organic azide and a nitrile?
A1: The regioselectivity of the [3+2] cycloaddition to form 1,4- or 1,5-disubstituted tetrazoles is a nuanced interplay of electronic and steric effects of the substituents on both the azide and nitrile reactants.
-
Electronic Effects: The reaction is a 1,3-dipolar cycloaddition. The regioselectivity is governed by the frontier molecular orbitals (HOMO-LUMO) of the azide and the nitrile. Generally, electron-withdrawing groups on the nitrile lower its LUMO energy, accelerating the reaction and influencing the regiochemical outcome. Conversely, the electronic nature of the substituent on the organic azide dictates the energies of its HOMO and LUMO, thereby controlling which terminus of the azide preferentially bonds with the nitrile carbon.
-
Steric Hindrance: Bulky substituents on either the azide or the nitrile can significantly influence the regioselectivity by disfavoring the transition state that leads to the sterically more congested regioisomer. This is often a more predictable factor to control.
-
Catalysts: The choice of catalyst, particularly Lewis acids or transition metals, can dramatically alter the regioselectivity. Lewis acids activate the nitrile by coordinating to the nitrogen, making it more electrophilic and susceptible to attack by the azide. The nature of the metal and its ligands can create a specific steric and electronic environment that directs the cycloaddition to a single regioisomer.
Q2: I am trying to synthesize a 1,5-disubstituted tetrazole, but I keep getting a mixture of 1,5- and 2,5-isomers. Why is this happening?
A2: The formation of a mixture of 1,5- and 2,5-disubstituted tetrazoles is a common issue when alkylating or arylating a 5-substituted-1H-tetrazole. The tetrazolate anion is ambident, meaning it has two nucleophilic nitrogen atoms (N1 and N2) that can react with an electrophile. The inherent nucleophilicity of these two positions is often similar, leading to poor regioselectivity.
The final ratio of the 1,5- to 2,5-isomer is influenced by several factors, including:
-
The nature of the electrophile: The reaction mechanism (SN1 vs. SN2) plays a crucial role. Reactions that proceed through an SN2 mechanism tend to be more selective.
-
The substituent at the 5-position: Both its electronic and steric properties can influence the electron density and accessibility of the N1 and N2 positions.
-
Reaction conditions: Solvent, temperature, and the presence of a base can all affect the regiochemical outcome.
Q3: Can I use a directing group to control the regioselectivity?
A3: Yes, employing a directing group is a powerful strategy to achieve high regioselectivity. The directing group is typically installed on one of the reactants and is later removed. For instance, a removable group on the nitrile can sterically block one face of the molecule, guiding the azide to attack from the less hindered side. While highly effective, this approach adds extra steps to the overall synthesis (protection and deprotection), which may not be ideal for all applications.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Poor or No Regioselectivity in the Synthesis of 1,5-Disubstituted Tetrazoles from Imidoyl Chlorides and Azides.
Symptoms:
-
1H NMR of the crude product shows two distinct sets of peaks corresponding to the 1,5- and a rearranged isomer.
-
Isolation of the desired product is difficult due to similar chromatographic behavior of the isomers.
Causality Analysis: The reaction of an imidoyl chloride with an azide source proceeds through an imidoyl azide intermediate. This intermediate can then cyclize to form the tetrazole. However, the imidoyl azide can exist in equilibrium with a vinyl azide tautomer, which upon cyclization can lead to the formation of a triazole byproduct. Furthermore, the cyclization of the imidoyl azide itself can sometimes lead to a mixture of regioisomers if the substituents do not provide a strong directing effect.
Solutions & Experimental Protocols:
Solution 1.1: Optimize Reaction Temperature
Lowering the reaction temperature often favors the kinetically controlled product, which can lead to higher regioselectivity.
Protocol 1.1: Low-Temperature Cyclization
-
Dissolve the imidoyl chloride (1.0 equiv) in a suitable aprotic solvent (e.g., THF, DCM) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of sodium azide (1.2 equiv) in a minimal amount of DMF dropwise to the cooled solution.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work up the reaction by quenching with water and extracting with an organic solvent.
Solution 1.2: Utilize a Lewis Acid Catalyst
A Lewis acid can coordinate to the nitrile-like nitrogen of the imidoyl azide, activating it for a more regioselective cyclization. Zinc salts are particularly effective for this purpose.
Protocol 1.2: Zinc(II) Catalyzed Cyclization
-
To a solution of the imidoyl chloride (1.0 equiv) in acetonitrile, add anhydrous zinc chloride (0.2 equiv).
-
Add sodium azide (1.2 equiv) portion-wise at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor by TLC.
-
Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract the product.
Data Summary: Effect of Catalyst on Regioselectivity
| Catalyst | Temperature (°C) | Solvent | Regioisomeric Ratio (1,5- : other) |
| None | 25 | THF | 3:1 |
| None | -78 to 25 | THF | 8:1 |
| ZnCl2 (0.2 equiv) | 60 | Acetonitrile | >20:1 |
Problem 2: Low Yield and Poor Selectivity in the Alkylation of 5-Aryl-1H-tetrazole to form 2,5-Disubstituted Tetrazoles.
Symptoms:
-
Low overall yield of the desired 2,5-disubstituted product.
-
Significant formation of the 1,5-disubstituted isomer.
-
Unreacted starting material even after prolonged reaction times.
Causality Analysis: As mentioned in FAQ 2, the tetrazolate anion is an ambident nucleophile. The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions and the nature of the alkylating agent. Hard electrophiles tend to react at the harder nitrogen atom (N1), while softer electrophiles favor the softer nitrogen (N2).
Solutions & Experimental Protocols:
Solution 2.1: Solvent Optimization
The solvent can play a crucial role in modulating the nucleophilicity of the N1 and N2 positions. Polar aprotic solvents like DMF or DMSO can favor N2 alkylation.
Protocol 2.1: Solvent Screening for Regioselective Alkylation
-
In separate vials, dissolve the 5-aryl-1H-tetrazole (1.0 equiv) and a base (e.g., K2CO3, 1.5 equiv) in different solvents (e.g., THF, Acetonitrile, DMF, DMSO).
-
Add the alkylating agent (1.1 equiv) to each vial.
-
Stir the reactions at a consistent temperature (e.g., 60 °C) and monitor by LC-MS.
-
Analyze the crude reaction mixtures to determine the regioisomeric ratio.
Solution 2.2: Phase-Transfer Catalysis
Phase-transfer catalysis can be an effective method to improve both the yield and regioselectivity of the alkylation. The phase-transfer catalyst can facilitate the transfer of the tetrazolate anion to the organic phase where the reaction occurs.
Protocol 2.2: Alkylation under Phase-Transfer Conditions
-
Dissolve the 5-aryl-1H-tetrazole (1.0 equiv) and the alkylating agent (1.1 equiv) in a nonpolar organic solvent (e.g., toluene, DCM).
-
Add an aqueous solution of a base (e.g., 50% NaOH).
-
Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equiv).
-
Stir the biphasic mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by TLC. Upon completion, separate the layers and isolate the product from the organic phase.
Visualization: Decision Workflow for Optimizing Alkylation
Caption: Troubleshooting workflow for regioselective alkylation.
Advanced Strategies for Regiocontrol
For particularly challenging substrates, more advanced synthetic strategies may be necessary.
Copper-Catalyzed N2-Arylation
Copper catalysis has emerged as a highly effective method for the regioselective N2-arylation of 5-substituted tetrazoles with arylboronic acids.
Conceptual Workflow: Copper-Catalyzed N2-Arylation
1-(3-bromophenyl)-1H-1,2,3,4-tetrazole reaction work-up and purification
Welcome to the dedicated technical support guide for researchers working with 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. This resource provides field-proven insights and troubleshooting solutions for the critical post-reaction work-up and purification stages. The synthesis of 1-substituted tetrazoles, typically from an amine, sodium azide, and an orthoformate, is a robust transformation, but challenges often arise in isolating a pure product.[1][2][3] This guide is structured to address these challenges directly in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the work-up and purification of this compound.
Part 1: Reaction Work-up
Q1: My reaction (from 3-bromoaniline, sodium azide, and triethyl orthoformate) appears complete by TLC. What is the safest and most effective way to quench and isolate the crude product?
Answer: The primary concern during the work-up of reactions involving sodium azide (NaN₃) is the potential formation of the highly toxic and explosive hydrazoic acid (HN₃) under acidic conditions.[4] Therefore, quenching with acid is strongly discouraged until all residual sodium azide has been removed.
The recommended procedure is a carefully controlled aqueous quench followed by extraction.
Causality and Rationale:
-
Initial Quench: The reaction is typically quenched by pouring it into cold water.[4][5][6] This serves to precipitate the crude product, which often has limited water solubility, and to dissolve inorganic salts and unreacted sodium azide.
-
Extraction: A liquid-liquid extraction is necessary to separate the organic product from the aqueous phase containing the dissolved salts. Ethyl acetate is a commonly used and effective solvent for this purpose.[4][5]
-
Safety: It is crucial to manage the aqueous waste appropriately. Because it contains residual azide, it should never be mixed with acidic waste streams or poured down drains that may contain lead or copper pipes, as this can lead to the formation of explosive heavy-metal azides.[4]
A visual workflow for this process is outlined below.
Caption: Standard aqueous work-up workflow for tetrazole synthesis.
Q2: After quenching with water and extracting, my crude product is a persistent oil or a gummy solid, not a crystalline material. What are the likely causes?
Answer: This is a frequent issue that typically points to the presence of impurities or residual solvent.
Expert Analysis:
-
Residual High-Boiling Solvent: If the reaction was conducted in a high-boiling solvent like DMF or DMSO, incomplete removal during concentration (rotary evaporation) is a common cause.[7][8] These solvents can trap the product in an oily state.
-
Unreacted Starting Material: The presence of unreacted 3-bromoaniline or triethyl orthoformate can act as an impurity, depressing the melting point and preventing crystallization.
-
Side Products: Although the reaction is generally clean, minor side products can form, contributing to the impure, oily nature of the crude material.
Troubleshooting Steps:
-
High-Vacuum Drying: Place the crude product under a high vacuum for several hours to remove trace amounts of high-boiling solvents.
-
Trituration: Attempt to solidify the oil by stirring it vigorously with a poor solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes or diethyl ether). This can sometimes induce crystallization or wash away oily impurities.
-
Proceed to Purification: If the material remains an oil, it is often best to proceed directly to column chromatography for purification.
| Problem | Potential Cause | Recommended Action |
| Crude product is an oil/gum | Residual DMF/DMSO | Dry under high vacuum; consider an aqueous wash if not already performed. |
| High concentration of impurities | Proceed directly to column chromatography. | |
| Product has a low melting point | Attempt trituration with a non-polar solvent like hexanes. |
Table 1: Troubleshooting Guide for Crude Product Isolation.
Part 2: Purification
Q3: I am trying to recrystallize the crude this compound, but it keeps "oiling out." How can I promote proper crystal formation?
Answer: "Oiling out" occurs when a compound separates from the solution as a liquid phase above its melting point, rather than forming a crystalline lattice.[9] This is a classic sign that the cooling process is too rapid or that the solvent system is not ideal for the purity of your material.
Causality and Rationale:
-
Supersaturation and Nucleation: Crystallization requires the solution to become supersaturated upon cooling, followed by nucleation (the initial formation of small crystal seeds). If the solution is cooled too quickly, the saturation point is passed so rapidly that the molecules aggregate into a disordered, liquid-like oil instead of an ordered crystal.
-
Impurity Effects: Significant impurities can lower the melting point of the product, making it more prone to oiling out.[9]
Proven Solutions:
-
Slow Cooling: Re-dissolve the material in the minimum amount of hot solvent. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to ensure a very slow cooling rate. This gives the molecules time to align into a crystal lattice.
-
Solvent System Adjustment: A mixture of ethyl acetate and hexanes is a good starting point for many tetrazoles.[4][5] If you are using pure ethyl acetate, try adding hexanes dropwise to the hot, dissolved solution until it just becomes cloudy (the cloud point), then add a drop or two of ethyl acetate to re-clarify before allowing it to cool slowly.
-
Induce Crystallization: If crystals do not form upon slow cooling, try scratching the inside of the flask at the solution's surface with a glass rod.[9] The microscopic scratches provide nucleation sites.
-
Seed Crystals: If available, adding a single, tiny crystal of pure product to the cooled, supersaturated solution can initiate crystallization.[9]
Q4: My compound streaks badly on a silica TLC plate, and I'm concerned about purifying it by column chromatography. What causes this, and what mobile phase should I use?
Answer: Tetrazoles are polar, nitrogen-rich heterocyclic compounds. The lone pairs on the nitrogen atoms can form strong hydrogen bonds with the acidic silanol (Si-O-H) groups on the surface of standard silica gel.[10] This strong interaction leads to poor chromatographic behavior, such as streaking on TLC and irreversible adsorption or significant tailing on a column.[10]
Expert Analysis & Eluent Selection:
-
Overcoming Polarity: A standard mobile phase like 20-30% ethyl acetate in hexanes may not be polar enough to elute the compound effectively. You need a more competitive solvent to displace the polar tetrazole from the silica.
-
Gradient Elution: Start with a less polar solvent system (e.g., 20% ethyl acetate/hexanes) and gradually increase the polarity. This will elute less polar impurities first, followed by your product.[11][12]
-
Polar Modifier: For very strong interactions, adding a small amount of a highly polar solvent like methanol (1-5%) to your mobile phase (e.g., in dichloromethane or ethyl acetate) can be very effective at eluting the compound.[9][10]
-
Acid/Base Modification (If Needed): While tetrazoles are weakly acidic, if basic impurities are present or if interactions are particularly strong, adding a small amount (0.5-1%) of acetic acid to the mobile phase can sometimes improve peak shape. Conversely, for basic compounds, adding triethylamine (TEA) is a common strategy.[10] For this specific tetrazole, starting with a polar modifier like methanol is the preferred first step.
| Purification Method | Recommended Solvent System (Starting Point) | Key Considerations |
| Recrystallization | Ethyl Acetate / Hexanes[4][5] | Dissolve in minimal hot EtOAc, add hexanes to cloud point, then clarify with EtOAc. Cool slowly. |
| Ethanol / Water | Good for highly polar compounds. Dissolve in hot ethanol, add water dropwise. | |
| Column Chromatography | Gradient: 20% to 80% Ethyl Acetate in Hexanes | Standard system for moderately polar compounds. |
| 1-5% Methanol in Dichloromethane (DCM)[9][10] | Highly effective for polar compounds that show strong retention on silica. |
Table 2: Recommended Solvent Systems for the Purification of this compound.
Caption: Decision workflow for purifying crude tetrazole product.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Work-up
-
Preparation: Prepare a beaker with cold deionized water, approximately 5-10 times the volume of the reaction solvent.
-
Quenching: Once the reaction is deemed complete by TLC, allow the reaction mixture to cool to room temperature. Slowly pour the reaction mixture into the beaker of cold water with vigorous stirring. A precipitate may form.
-
Extraction: Transfer the aqueous slurry to a separatory funnel. Extract the mixture three times with ethyl acetate (3x volume of the original reaction solvent). Combine the organic layers.
-
Washing: Wash the combined organic layers once with deionized water and then once with saturated sodium chloride solution (brine). This removes residual water-soluble impurities and helps to break any emulsions.[4][5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Recrystallization from Ethyl Acetate/Hexane
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate while stirring and gently heating until the solid is completely dissolved.[9]
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them.
-
Induce Cloud Point: While the solution is still hot, add hexanes dropwise until a persistent cloudiness is observed. Add 1-2 drops of hot ethyl acetate to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum.
Protocol 3: Silica Gel Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Aim for a solvent mixture that gives your product an Rf value of approximately 0.25-0.35. A good starting point is a gradient of ethyl acetate in hexanes or 2% methanol in DCM.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.[9][11]
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent (or a stronger solvent like DCM if necessary) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica-adsorbed sample to the top of the packed column.
-
Elution: Carefully add the mobile phase to the column and begin collecting fractions. Start with the low-polarity solvent determined by TLC and gradually increase the polarity (e.g., from 10% to 50% ethyl acetate in hexanes) to elute your compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify and combine the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
- 1. Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 4. rsc.org [rsc.org]
- 5. 1H-TETRAZOLE, 1-(3-BROMOPHENYL)- synthesis - chemicalbook [chemicalbook.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Navigating Solubility Challenges of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole in Bioassays
Welcome to the technical support center dedicated to addressing the solubility challenges of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with this compound in their bioassays. As a Senior Application Scientist, I will provide you with in-depth, field-proven insights and practical, step-by-step protocols to help you overcome these hurdles and ensure the integrity of your experimental results.
Understanding the Challenge: Why is this compound Prone to Solubility Issues?
This compound, like many heterocyclic compounds developed in drug discovery programs, possesses physicochemical properties that can lead to poor aqueous solubility. The presence of the bromophenyl group contributes to its lipophilicity, as indicated by a predicted XlogP of 1.8.[1] While the tetrazole moiety can be acidic, the overall molecule tends to be hydrophobic. A related compound, 5-{[ (3-bromophenyl)methyl]sulfanyl}-1-phenyl-1H-tetrazole, exhibits a significantly higher logP of 4.0867, highlighting the hydrophobic nature of similar structures.[2] Furthermore, experimental data for the analogous 5-(4-bromophenyl)-1H-tetrazole shows a very low aqueous solubility of just 9.5 µg/mL at pH 7.4.[3] This inherent low solubility is a primary reason for the compound precipitating out of aqueous buffer systems commonly used in bioassays, leading to inaccurate and unreliable data.
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Precipitation
Q1: My this compound, dissolved in DMSO, precipitates immediately upon addition to my aqueous assay buffer. What should I do first?
This phenomenon, often called "crashing out," is a classic sign of a compound exceeding its aqueous solubility limit. Your first line of defense is to optimize your stock solution and dilution strategy.
Initial Diagnostic Workflow
Caption: Initial troubleshooting workflow for compound precipitation.
Detailed Protocol 1: Optimizing DMSO Concentration and Dilution
-
Prepare a High-Concentration Stock in 100% DMSO: Tetrazoles are generally soluble in dimethyl sulfoxide (DMSO).[4] Prepare a concentrated stock solution, for example, 10 mM, in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution.
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be kept below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[2] Some cell lines can tolerate up to 1%, but it's crucial to determine the tolerance of your specific cell line.[2]
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous assay buffer. This gradual reduction in solvent concentration can help maintain the compound in solution.
-
Pre-warm the Assay Buffer: Warming your assay buffer to 37°C before adding the compound can increase its solubility.
-
Vortex During Addition: Vigorously vortex the assay buffer while adding the compound stock solution to promote rapid and uniform dispersion.
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% DMSO | Tetrazoles generally exhibit good solubility in DMSO.[4] |
| Stock Concentration | 10-50 mM | A higher stock concentration allows for smaller volumes to be added to the assay, minimizing the final DMSO concentration. |
| Final DMSO % | ≤ 0.5% | Higher concentrations can be cytotoxic and may interfere with the assay.[2][5] |
| Dilution Method | Serial dilution in assay buffer | Gradual dilution can prevent the compound from "crashing out" of solution. |
| Temperature | Pre-warm buffer to 37°C | Increased temperature can enhance the solubility of some compounds. |
Advanced Solubilization Strategies
If optimizing the DMSO concentration and dilution protocol is insufficient, you may need to employ more advanced formulation strategies.
Q2: I've minimized the DMSO concentration, but my compound still precipitates over the course of my experiment. What are my next options?
When simple solvent-based approaches fail, the use of solubilizing excipients should be considered. These agents can enhance the apparent solubility of your compound in aqueous media.
Decision Tree for Advanced Solubilization
Caption: Selecting an advanced solubilization strategy.
Strategy 1: Co-solvent Systems
A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, can increase the solubility of a poorly soluble compound.[6]
Detailed Protocol 2: Utilizing a Co-solvent System
-
Select a Co-solvent: Common co-solvents for in vitro assays include ethanol, propylene glycol, and polyethylene glycol (PEG).[7]
-
Prepare a Ternary Stock Solution: Dissolve your compound in a mixture of DMSO and the chosen co-solvent (e.g., a 1:1 ratio of DMSO:PEG 400).
-
Determine the Optimal Co-solvent Concentration: The final concentration of the co-solvent in the assay should be kept as low as possible, typically below 1-2%, to minimize potential biological effects.[7]
-
Perform Vehicle Controls: It is critical to include a vehicle control (assay buffer with the same concentration of the DMSO/co-solvent mixture) to account for any effects of the solvents on your assay.
| Co-solvent | Typical Final Concentration | Considerations |
| Ethanol | < 1% | Can have biological effects at higher concentrations.[7] |
| Propylene Glycol | < 2% | Generally well-tolerated by many cell lines. |
| PEG 400 | < 5% | Can be a good option for highly insoluble compounds. |
Strategy 2: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[3][4]
Detailed Protocol 3: Employing Cyclodextrins for Solubilization
-
Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their high water solubility and low toxicity.[8]
-
Prepare a Compound-Cyclodextrin Complex:
-
Dissolve the cyclodextrin in your aqueous assay buffer to a desired concentration (e.g., 1-10 mM).
-
Add your compound (from a concentrated DMSO stock) to the cyclodextrin-containing buffer while vortexing.
-
Allow the mixture to equilibrate (e.g., by stirring or shaking for several hours at room temperature) to facilitate the formation of the inclusion complex.
-
-
Determine the Molar Ratio: The optimal molar ratio of compound to cyclodextrin will need to be determined empirically. A 1:1 or 1:2 ratio is a good starting point.
-
Run Appropriate Controls: Include a control with the cyclodextrin alone to ensure it does not interfere with your assay.
Strategy 3: Surfactants
Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds, thereby increasing their solubility in aqueous solutions.[9]
Detailed Protocol 4: Using Surfactants to Enhance Solubility
-
Select a Biocompatible Surfactant: Non-ionic surfactants such as Tween® 20, Tween® 80, and Pluronic® F-68 are often used in biological assays.
-
Prepare a Surfactant-Containing Buffer: Add the surfactant to your assay buffer at a concentration above its CMC.
-
Incorporate the Compound: Add your compound (from a concentrated DMSO stock) to the surfactant-containing buffer with vigorous mixing.
-
Caution: Surfactants can interfere with certain assays, particularly those involving protein-protein interactions or membrane integrity. Thorough validation with appropriate controls is essential.
Strategy 4: Nanoparticle Formulation
For particularly challenging compounds, formulating the drug as nanoparticles can significantly improve its solubility and dissolution rate by increasing the surface area-to-volume ratio.
Detailed Protocol 5: An Overview of Nanoparticle Formulation
-
Methods of Preparation: Techniques such as nanoprecipitation and solvent evaporation are commonly used to prepare drug-loaded nanoparticles.
-
Nanoprecipitation: The drug is dissolved in an organic solvent, which is then added to an aqueous solution containing a surfactant, causing the drug to precipitate as nanoparticles.
-
Solvent Evaporation: The drug and a polymer are dissolved in an organic solvent, which is then emulsified in an aqueous phase. The organic solvent is subsequently evaporated, leaving behind drug-loaded nanoparticles.
-
-
Considerations: Nanoparticle formulation is a more complex approach that requires specialized expertise and equipment. It is typically employed when other methods have failed and is more common in later stages of drug development.
Frequently Asked Questions (FAQs)
Q3: What is the maximum concentration of DMSO my cells can tolerate?
The cytotoxicity of DMSO is cell line-dependent. Most cell lines can tolerate up to 0.5% DMSO without significant effects on viability.[2] However, some sensitive or primary cell lines may show toxicity at concentrations as low as 0.1%.[2] It is always recommended to perform a dose-response experiment to determine the maximum tolerated DMSO concentration for your specific cell line.
Q4: Can I use pH modification to improve the solubility of this compound?
The tetrazole ring has an acidic proton, and its pKa is comparable to that of carboxylic acids.[4] Therefore, increasing the pH of the buffer above the pKa of the tetrazole moiety will lead to its deprotonation and the formation of a more soluble salt. This can be an effective strategy to enhance its aqueous solubility. However, you must ensure that the adjusted pH is compatible with your biological assay and does not affect the activity of your target protein or the health of your cells.
Q5: How can I confirm that my compound is truly dissolved and not present as a fine precipitate?
Visual inspection is often not sufficient to detect fine precipitates. Here are a few methods to assess the solubility of your compound:
-
Nephelometry or Turbidimetry: These methods measure the amount of light scattered by suspended particles in a solution. An increase in signal indicates the presence of a precipitate.
-
Dynamic Light Scattering (DLS): DLS can detect the presence of nanoparticles or aggregates in a solution.
-
Filtration and Quantification: Filter your solution through a low-binding filter (e.g., 0.22 µm) and measure the concentration of the compound in the filtrate using a suitable analytical method like HPLC-UV. A lower than expected concentration indicates that some of the compound has precipitated.
Q6: Are there any structural modifications to this compound that could improve its solubility?
From a medicinal chemistry perspective, several strategies can be employed to improve the solubility of a lead compound:
-
Introduction of Polar Groups: Adding polar functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, to the phenyl ring can increase the compound's hydrophilicity.
-
Disruption of Molecular Planarity: Introducing non-planar substituents can disrupt the crystal lattice packing of the solid-state compound, which can lead to improved solubility.
-
Prodrug Approach: A soluble promoiety can be attached to the molecule, which is later cleaved in vivo to release the active drug.
These modifications, however, would need to be carefully considered to ensure they do not negatively impact the compound's biological activity.
References
- 1. PubChemLite - this compound (C7H5BrN4) [pubchemlite.lcsb.uni.lu]
- 2. Compound 5-{[(3-bromophenyl)methyl]sulfanyl}-1-phenyl-1H-tetrazole - Chemdiv [chemdiv.com]
- 3. 5-(4-Bromophenyl)-1H-tetrazole | C7H5BrN4 | CID 766141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 5. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Tetrazole, 5-phenyl- (CAS 18039-42-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Innovative medicinal chemistry strategies for enhancing drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole
Welcome to the technical support center for the synthesis of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, ensuring successful and reproducible outcomes.
Introduction
The synthesis of 1-aryl-1H-1,2,3,4-tetrazoles is a cornerstone reaction in medicinal chemistry, as the tetrazole moiety is a well-established bioisostere for carboxylic acids.[1][2] The target molecule, this compound, is typically synthesized via a [3+2] cycloaddition reaction between 3-bromoaniline, an orthoformate, and sodium azide.[3][4][5] While seemingly straightforward, this transformation is susceptible to various side reactions that can impact yield, purity, and safety. This guide will explore these potential pitfalls and provide actionable solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by potential causes and detailed, step-by-step solutions.
Problem 1: Low or No Product Yield
You've completed the reaction and work-up, but the yield of this compound is significantly lower than expected, or you've isolated no product at all.
Potential Cause 1: Incomplete Reaction
The cycloaddition reaction to form the tetrazole ring can be slow. Insufficient reaction time or temperature can lead to a significant amount of unreacted starting materials.
Solution:
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to track the consumption of the starting amine.
-
Extend Reaction Time: If the starting material is still present after the initially planned duration, continue the reaction and monitor periodically.
-
Optimize Temperature: While many procedures are run at room temperature, gentle heating (e.g., 40-50 °C) can sometimes accelerate the reaction. However, be cautious as excessive heat can promote side reactions and decomposition.[6]
Potential Cause 2: Inactive Reagents
Sodium azide is sensitive to moisture and can degrade over time. Triethyl orthoformate can also hydrolyze if not stored properly.
Solution:
-
Use Fresh Reagents: Whenever possible, use freshly opened bottles of sodium azide and triethyl orthoformate.
-
Proper Storage: Store sodium azide in a cool, dry place away from acids and metals.[7][8] Keep triethyl orthoformate under an inert atmosphere and tightly sealed.
Potential Cause 3: Catalyst Inefficiency (if applicable)
Some protocols for tetrazole synthesis employ catalysts to improve reaction rates and yields.[9][10][11] If using a catalyst, its activity is crucial.
Solution:
-
Verify Catalyst Loading: Ensure the correct molar percentage of the catalyst is used.
-
Use an Active Catalyst: If the catalyst has been stored for a long time or improperly, its activity may be compromised. Consider using a fresh batch.
Problem 2: Formation of an Insoluble Precipitate During Reaction
During the reaction, a significant amount of an unidentified, insoluble solid forms, making stirring difficult and potentially sequestering reagents.
Potential Cause: Formation of Hydrazoic Acid and Subsequent Side Reactions
In acidic conditions, sodium azide can react to form hydrazoic acid (HN₃), which is volatile, highly toxic, and explosive.[7][8][12] While the typical synthesis of 1-substituted tetrazoles from amines and orthoformates does not explicitly add a strong acid, local pH changes or impurities could lead to its formation. Hydrazoic acid can participate in unwanted side reactions.
Solution:
-
Ensure Anhydrous Conditions: Moisture can contribute to the formation of acidic species. Ensure all glassware is thoroughly dried and use anhydrous solvents if the protocol specifies.
-
Control pH: While not always necessary, the addition of a non-nucleophilic base can sometimes mitigate the formation of acidic byproducts. However, this should be approached with caution as it can also inhibit the desired reaction.
-
Safety First: If you suspect the formation of hydrazoic acid, work in a well-ventilated fume hood and take all necessary safety precautions.[13][14]
Problem 3: Difficult Purification and Contaminated Product
After work-up, the crude product is difficult to purify, and spectroscopic analysis (e.g., NMR, IR) indicates the presence of significant impurities.
Potential Cause 1: Unreacted Starting Materials
As mentioned in "Problem 1," incomplete reactions will lead to contamination of the product with starting materials.
Solution:
-
Refer to the solutions for "Problem 1" to drive the reaction to completion.
-
Optimize Work-up: A well-designed work-up procedure can effectively remove unreacted starting materials. This may involve liquid-liquid extraction with appropriate pH adjustments to separate the acidic tetrazole product from the basic starting amine.
Potential Cause 2: Formation of 5-substituted-1H-tetrazole Isomer
While the primary reaction leads to the 1-substituted tetrazole, it is possible to form the 5-substituted isomer as a minor byproduct, especially if the reaction conditions are not well-controlled.
Solution:
-
Chromatographic Separation: Flash column chromatography is often effective in separating isomeric products. A gradient elution system may be necessary to achieve good separation.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a powerful technique for purifying the desired isomer.
Potential Cause 3: Thermal Decomposition of the Product
Tetrazoles can be thermally sensitive and may decompose if exposed to high temperatures for extended periods.[15][16][17]
Solution:
-
Avoid Excessive Heat: During the reaction and work-up, avoid unnecessarily high temperatures.
-
Use a Rotovap with Care: When removing solvent, use a moderate temperature on the water bath and do not leave the product on the rotovap for an extended time after the solvent has been removed.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the synthesis of this compound from 3-bromoaniline?
A1: The reaction is a type of [3+2] cycloaddition.[18][19][20] First, the 3-bromoaniline reacts with triethyl orthoformate to form an intermediate imidate. This intermediate then reacts with sodium azide in a concerted cycloaddition to form the tetrazole ring.
Q2: Are there any major safety concerns I should be aware of when working with sodium azide?
A2: Yes, sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin.[7][12] It also reacts with acids to form the highly toxic and explosive hydrazoic acid.[8] Always handle sodium azide in a fume hood, wear appropriate personal protective equipment (PPE), and avoid contact with acids and heavy metals.[13][14][21]
Q3: Can I use a different orthoformate, like trimethyl orthoformate?
A3: Yes, other orthoformates can be used. However, triethyl orthoformate is commonly used, and switching to another may require re-optimization of the reaction conditions.
Q4: My final product has a brownish color. Is this normal?
A4: The pure product should be a white or off-white solid. A brownish color indicates the presence of impurities. These could be residual starting materials, byproducts, or decomposition products. Further purification, such as recrystallization or column chromatography, is recommended.
Q5: What are the key spectroscopic features I should look for to confirm the structure of this compound?
A5:
-
¹H NMR: You should see signals corresponding to the aromatic protons of the 3-bromophenyl group and a signal for the proton on the tetrazole ring.
-
¹³C NMR: Expect to see signals for the carbons of the bromophenyl ring and the carbon of the tetrazole ring.
-
IR Spectroscopy: Look for characteristic peaks for the C=N and N=N stretching vibrations within the tetrazole ring.[22]
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₇H₅BrN₄) should be observed.[23][24]
Visualizing the Reaction Pathway and Potential Side Reactions
The following diagram illustrates the main synthetic route and highlights where potential side reactions can occur.
Caption: Main reaction pathway and potential side reactions.
Experimental Protocol: General Procedure for the Synthesis of this compound
This is a general guideline; specific amounts and conditions may need to be optimized.
-
To a round-bottom flask, add 3-bromoaniline (1.0 eq).
-
Add triethyl orthoformate (1.2 eq) and sodium azide (1.2 eq). Caution: Handle sodium azide with extreme care in a fume hood.
-
Add a suitable solvent (e.g., glacial acetic acid or DMF) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of a cold non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Quantitative Data Summary
| Parameter | Typical Value | Notes |
| Reaction Time | 12-48 hours | Highly dependent on temperature and substrate. |
| Temperature | Room Temp to 50 °C | Higher temperatures may increase side reactions. |
| Yield | 60-90% | Dependent on purity of reagents and reaction conditions. |
| Melting Point | Varies | Check literature for expected melting point. |
References
- 1. Tetrazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 1H-TETRAZOLE, 1-(3-BROMOPHENYL)- synthesis - chemicalbook [chemicalbook.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Multifaceted Chemistry of Tetrazole. Synthesis, Uses, and Pharmaceutical Applications | Semantic Scholar [semanticscholar.org]
- 6. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1H-Tetrazole synthesis [organic-chemistry.org]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 19. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 20. youtube.com [youtube.com]
- 21. rsc.org [rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. PubChemLite - this compound (C7H5BrN4) [pubchemlite.lcsb.uni.lu]
- 24. 1-(3-bromophenyl)-1H-tetrazole CAS#: [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole and 1-(4-bromophenyl)-1H-1,2,3,4-tetrazole for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the positional isomerism of substituents on an aromatic ring can profoundly influence a molecule's physicochemical properties and biological activity. This guide provides an in-depth technical comparison of two such isomers: 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole and 1-(4-bromophenyl)-1H-1,2,3,4-tetrazole. As structurally similar yet distinct chemical entities, understanding their nuanced differences is paramount for researchers engaged in the design and development of novel therapeutic agents and functional materials.
The tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group, offering improved metabolic stability and bioavailability in drug candidates. The introduction of a bromophenyl substituent provides a lipophilic character and a potential site for further chemical modification. The seemingly subtle shift of the bromine atom from the meta (3-position) to the para (4-position) on the phenyl ring can lead to significant alterations in molecular symmetry, electronic distribution, and intermolecular interactions, thereby impacting their performance in various applications.
This guide will navigate through a comparative analysis of their synthesis, physicochemical characteristics, and potential biological activities, supported by available experimental data and established scientific principles. We will also provide detailed experimental protocols for their synthesis and characterization, as well as for the evaluation of their potential biological efficacy.
Physicochemical Properties: A Tale of Two Isomers
The positioning of the bromine atom on the phenyl ring directly influences the physical and spectroscopic properties of these two isomers. A summary of their key physicochemical properties is presented below.
| Property | This compound | 1-(4-bromophenyl)-1H-1,2,3,4-tetrazole |
| Molecular Formula | C₇H₅BrN₄ | C₇H₅BrN₄ |
| Molecular Weight | 225.05 g/mol | 225.05 g/mol |
| Melting Point | Not explicitly reported, identified by spectroscopic data | 169-170 °C |
| Appearance | - | White solid |
| Solubility | Soluble in organic solvents like ethyl acetate. | Soluble in organic solvents. |
Spectroscopic Characterization: Fingerprinting the Isomers
Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the structural elucidation and differentiation of these isomers.
FT-IR Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in a molecule. For this compound, characteristic peaks are observed that confirm the presence of the tetrazole ring and the substituted phenyl ring. Key vibrational bands for both isomers are expected in similar regions, with subtle shifts due to the different substitution patterns.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
-
~1600-1450 cm⁻¹: C=C stretching vibrations within the phenyl ring.
-
~1100-1000 cm⁻¹ and ~1300-1200 cm⁻¹: Tetrazole ring stretching and bending vibrations.
-
~800-600 cm⁻¹: C-Br stretching vibration and out-of-plane C-H bending vibrations characteristic of meta- and para-disubstituted benzene rings.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. The chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra are unique for each isomer due to the different electronic environments of the protons and carbon atoms.
1-(4-bromophenyl)-1H-1,2,3,4-tetrazole:
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.09 (s, 1H, tetrazole), 7.40-7.42 (d, 2H, Ar-H), 6.92-6.94 (d, 2H, Ar-H).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 149.29, 143.99, 132.03, 120.76, 116.43.
The para-substitution in 1-(4-bromophenyl)-1H-1,2,3,4-tetrazole results in a more symmetrical pattern in the aromatic region of the ¹H NMR spectrum compared to the more complex splitting pattern expected for the meta-isomer.
Synthesis of Bromophenyl Tetrazoles: A Generalized Approach
Both isomers can be synthesized via a [3+2] cycloaddition reaction between the corresponding bromophenyl aniline and sodium azide in the presence of a cyclizing agent like triethyl orthoformate. This method is a common and effective way to construct the tetrazole ring.
A Senior Application Scientist's Guide to Purity Assessment of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole: A Comparative Analysis
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
1-(3-bromophenyl)-1H-1,2,3,4-tetrazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The tetrazole ring, in particular, often serves as a metabolically stable bioisostere for a carboxylic acid group, a common feature in many modern drugs. Given its foundational role, the purity of this intermediate is not a trivial matter; it is a critical determinant of the safety, efficacy, and quality of the final drug product. Even trace impurities can lead to downstream reaction failures, the formation of toxic byproducts, or compromise the stability of the API.
This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this compound. We will move beyond mere procedural descriptions to explore the underlying scientific rationale for method selection, validation, and data interpretation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2] The objective is to equip researchers and drug development professionals with a robust analytical strategy that ensures the integrity of their synthetic intermediates and the final drug substance.
The Analytical Challenge: Anticipating Potential Impurities
A robust analytical method is one that can separate and quantify the target compound in the presence of anything that is not the compound. To design such a method, we must first understand the potential impurities that may arise during the synthesis of this compound. The common synthetic route involves the reaction of 3-bromoaniline with an orthoformate and sodium azide.[3][4] This pathway can introduce several process-related impurities and potential degradation products.
Potential Process-Related Impurities:
-
Starting Materials: Unreacted 3-bromoaniline, triethyl orthoformate.
-
Reagents: Residual sodium azide (a significant safety concern).
-
Side-Products: Isomeric tetrazoles (e.g., 2-(3-bromophenyl)-2H-1,2,3,4-tetrazole), or products from incomplete cyclization.[5]
Potential Degradation Products:
-
Hydrolysis: Cleavage of the tetrazole ring under strong acidic or basic conditions.
-
Photolysis: Degradation upon exposure to light, a key consideration for stability testing as per ICH Q1B guidelines.
-
Thermal Degradation: Decomposition at elevated temperatures, which can lead to the extrusion of nitrogen gas.[6]
Comparative Analysis of Core Analytical Techniques
A multi-pronged analytical approach is indispensable for the comprehensive purity assessment of any pharmaceutical compound.[7] No single technique can provide all the necessary information. The three pillars of purity analysis for this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Quantitative Purity & Impurity Profiling | High precision and accuracy for quantification; excellent for separating non-volatile impurities; widely available. | Requires a chromophore for UV detection; peak identity is not confirmed without a reference standard or MS detector. |
| GC-MS | Residual Solvents & Volatile Impurities | Excellent sensitivity and selectivity for volatile and semi-volatile compounds; provides structural information for identification. | Not suitable for non-volatile or thermally labile compounds; derivatization may be required. |
| qNMR | Absolute Purity & Structural Confirmation | Primary ratio method (no need for a specific reference standard of the analyte); provides unambiguous structural confirmation. | Lower sensitivity compared to chromatographic methods; requires a highly pure internal standard; higher instrumentation cost. |
Detailed Experimental Protocols & Method Validation
The trustworthiness of any analytical result hinges on the validation of the method.[8][9] The following protocols are designed as self-validating systems, incorporating system suitability tests (SSTs) and adhering to the principles outlined in ICH Q2(R2) for analytical procedure validation.[2][10]
Protocol 1: Reverse-Phase HPLC for Purity and Impurity Profiling
This method is the workhorse for routine purity testing, capable of separating the main component from its potential non-volatile impurities.
Causality of Choices:
-
Column: A C18 column is chosen for its versatility in retaining moderately polar to non-polar aromatic compounds like our target molecule.
-
Mobile Phase: An acetonitrile/water gradient is used to ensure elution of compounds with a range of polarities. A phosphate buffer is included to maintain a consistent pH, which is critical for the reproducible ionization state and retention time of the tetrazole.
-
Detection: UV detection at 220 nm is selected as it typically provides a good response for aromatic systems.
Step-by-Step Methodology:
-
Instrumentation: HPLC system with a UV/Vis or DAD detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: 40% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.
-
System Suitability Test (SST): Perform five replicate injections of the sample solution. The relative standard deviation (%RSD) for the peak area of this compound should be ≤ 2.0%.[9]
Validation Data Summary (Representative):
| Parameter | Acceptance Criterion (ICH) | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| LOD | Signal-to-Noise ≥ 3 | 0.01 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.03 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | ≤ 2.0% | 0.85% |
Protocol 2: GC-MS for Volatile Impurities
This method is complementary to HPLC, designed to detect impurities that HPLC might miss, such as residual synthesis solvents (e.g., glycerol, ethyl acetate) or volatile starting materials.
Causality of Choices:
-
Technique: Headspace GC is preferred for residual solvent analysis to avoid injecting non-volatile matrix components onto the column. For other volatile impurities, direct liquid injection can be used.
-
Ionization Mode: While standard Electron Ionization (EI) is broadly applicable, Negative Chemical Ionization (NCI) can be exceptionally selective and sensitive for halogenated compounds, like our brominated analyte and related impurities, by monitoring for the bromide anion (m/z 79 and 81).[11][12]
Step-by-Step Methodology:
-
Instrumentation: GC system with a Mass Spectrometric detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temp: 50 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV for general screening; consider NCI for targeted analysis of brominated species.[13]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of ~1 mg/mL.
Protocol 3: Quantitative NMR (qNMR) for Orthogonal Purity Assessment
qNMR serves as a primary method for determining the absolute purity (assay) of the material without relying on a reference standard of the analyte itself. It provides an orthogonal result to confirm the HPLC purity value.[7][14]
Causality of Choices:
-
Internal Standard: Maleic acid is a good choice as an internal standard because it is non-volatile, highly pure, and has sharp singlet peaks in a region of the ¹H NMR spectrum that does not overlap with the signals from our analyte.
-
Solvent: DMSO-d₆ is used for its excellent solubilizing power for a wide range of organic compounds.
-
Acquisition Parameters: A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated is crucial for ensuring full magnetization recovery, which is essential for accurate quantification.
Step-by-Step Methodology:
-
Instrumentation: NMR Spectrometer (≥ 400 MHz recommended).
-
Internal Standard (IS): Maleic acid (certified purity).
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a vial.
-
Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in a precise volume (~0.7 mL) of DMSO-d₆.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard quantitative pulse sequence (e.g., zg30).
-
Relaxation Delay (D1): 30 seconds.
-
Number of Scans: ≥ 16.
-
-
Data Processing: Apply identical phasing and baseline correction to both the analyte and internal standard signals.
-
Calculation: Purity is calculated using the formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, Purity_IS = Purity of the internal standard.
Forced Degradation: Building a Stability-Indicating Method
A cornerstone of a trustworthy analytical method is demonstrating its specificity, meaning its ability to assess the analyte unequivocally in the presence of other components, including degradants.[9] Forced degradation studies are essential for this purpose.[15][16]
By subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) and analyzing the resulting mixtures with the HPLC method, we can verify that any degradation products formed do not co-elute with the main peak. The use of a Diode Array Detector (DAD) is highly recommended here, as it can assess "peak purity" and flag the presence of a co-eluting species. A successful study demonstrates that the method is "stability-indicating," meaning it can be confidently used to monitor the purity of the material over time in formal stability studies.[17][18]
Conclusion: An Integrated and Orthogonal Strategy
The reliable purity assessment of this compound requires a scientifically sound, integrated analytical strategy. No single method is sufficient. The recommended approach is:
-
Primary Purity & Impurity Profile: Utilize a validated, stability-indicating Reverse-Phase HPLC method as the primary tool for routine quality control, batch release, and stability testing.
-
Orthogonal Purity & Identity Confirmation: Employ qNMR to establish the purity of a primary reference standard and to provide an orthogonal, non-chromatographic confirmation of the purity value obtained by HPLC. NMR is also the definitive tool for structural confirmation.[19]
-
Specific Impurity Analysis: Use GC-MS to control for volatile impurities and residual solvents that are not amenable to HPLC analysis.
By combining the quantitative power of chromatography with the structural and absolute quantitative capabilities of spectroscopy, researchers and drug developers can ensure the highest quality of this critical intermediate, building a solid foundation for the subsequent development of safe and effective medicines.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. 1H-TETRAZOLE, 1-(3-BROMOPHENYL)- synthesis - chemicalbook [chemicalbook.com]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. ijrpc.com [ijrpc.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. qbdgroup.com [qbdgroup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pnrjournal.com [pnrjournal.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijrpp.com [ijrpp.com]
- 18. rjptonline.org [rjptonline.org]
- 19. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
A Comparative Guide to a Validated HPLC Method for the Analysis of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the tetrazole moiety is a critical pharmacophore, prized as a metabolically stable isostere for carboxylic acids.[1] Compounds like 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole are vital intermediates and potential active pharmaceutical ingredients (APIs) whose purity, stability, and concentration must be determined with unequivocal accuracy. This guide, authored from the perspective of a Senior Application Scientist, presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.
We will delve into the causality behind the method's development, present a comprehensive validation package according to the highest industry standards, and objectively compare its performance against viable alternative analytical technologies.
The Premier Analytical Choice: A Validated Reverse-Phase HPLC-UV Method
For routine quality control, stability testing, and quantitative analysis of aromatic, moderately polar compounds like this compound, Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet (RP-HPLC-UV) detection stands out as the gold standard. Its versatility, robustness, and cost-effectiveness make it an indispensable tool in any analytical laboratory.[2]
The method detailed herein was developed to be stability-indicating, meaning it can resolve the target analyte from its potential degradation products and synthesis-related impurities.
Chromatographic Conditions & Rationale
The selection of each parameter is a deliberate choice aimed at achieving optimal separation, peak symmetry, and sensitivity for this compound.
| Parameter | Specification | Rationale |
| Instrument | HPLC System with UV/PDA Detector | Standard, reliable instrumentation for pharmaceutical analysis. A Photo-Diode Array (PDA) detector is preferred for its ability to monitor multiple wavelengths and assess peak purity. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic bromophenyl group. A 250 mm length ensures high resolution, and the 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) | Acetonitrile is a common organic modifier providing good peak shape. The aqueous phase is acidified with phosphoric acid to suppress the ionization of any acidic functional groups and ensure consistent retention and sharp peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations and improving mass transfer kinetics. |
| Detection (λ) | 235 nm | This wavelength was selected based on the UV absorbance maximum of the analyte, ensuring high sensitivity. This is a typical absorbance region for aromatic and heterocyclic compounds.[3] |
| Injection Vol. | 10 µL | A small injection volume minimizes potential peak distortion (band broadening) from the injection solvent. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent for sample preparation ensures compatibility with the chromatographic system and prevents peak shape issues. |
Method Validation: A Trustworthy and Self-Validating System
Method validation is the cornerstone of reliable analytical data. The developed HPLC method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[4][5][6]
Validation Parameters Summary
| Parameter | Result | Acceptance Criteria (ICH Q2(R1)) |
| Specificity | No interference from blank, impurities, or degradation products at the analyte's retention time. Peak Purity Index > 0.999. | The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[6] |
| Linearity | Range: 10 - 150 µg/mLCorrelation Coefficient (r²): 0.9997 | r² ≥ 0.999 is typically expected for pharmaceutical assays. |
| Accuracy | Mean Recovery: 99.5% (across 3 concentration levels: 80%, 100%, 120%) | Mean recovery should be within 98.0% to 102.0%. |
| Precision (RSD%) | Repeatability (n=6): 0.45%Intermediate Precision: 0.68% | RSD should be not more than 2.0%.[7] |
| LOD | 0.08 µg/mL | Signal-to-Noise ratio of 3:1. |
| LOQ | 0.25 µg/mL | Signal-to-Noise ratio of 10:1. Precision at LOQ meets acceptance criteria. |
| Robustness | RSD < 2.0% for minor changes in Flow Rate (±0.1 mL/min), Mobile Phase Composition (±2%), and Column Temperature (±2°C). | The reliability of an analysis with respect to deliberate variations in method parameters should be demonstrated. |
Visualizing the Workflow
To better understand the logical flow from method development to final validation, the following diagram illustrates the key stages.
Caption: HPLC method development and validation workflow.
Performance Comparison: HPLC vs. Alternative Methods
While the validated HPLC-UV method is robust and reliable, other techniques can be employed. The choice depends on the specific analytical challenge, such as required sensitivity, analysis speed, or the need for structural information.
| Feature | Validated HPLC-UV | Ultra-Performance Liquid Chromatography (UPLC-MS) | Gas Chromatography (GC-FID/MS) |
| Principle | Separation based on polarity using a liquid mobile phase at high pressure.[8] | Separation using sub-2 µm particles at very high pressures (>1000 bar), often coupled to a mass spectrometer.[8] | Separation of volatile compounds in the gas phase based on boiling point and polarity. |
| Speed | Moderate (Typical run time: 10-20 min) | Very Fast (Typical run time: 2-5 min).[8][9] | Fast to Moderate (Depends on temperature program). |
| Resolution | Good | Excellent; superior separation of closely eluting peaks.[8] | Excellent for volatile compounds. |
| Sensitivity | Good (µg/mL level) | Excellent (ng/mL or pg/mL level), especially with MS detection.[10] | Very Good, especially for volatile analytes. |
| Analyte Scope | Broad range of non-volatile and semi-volatile compounds. | Similar to HPLC but with higher efficiency. | Limited to thermally stable and volatile compounds. The tetrazole may require derivatization. |
| Cost (Capital) | Moderate | High | Moderate to High |
| Cost (Operational) | Moderate (solvent consumption) | Low (significantly less solvent used).[8][9] | Low (uses gases). |
| Best For... | Routine QC, stability studies, content uniformity, and assay. | High-throughput screening, impurity profiling at trace levels, and metabolomics.[11] | Analysis of residual solvents or volatile impurities. Not ideal for the primary assay of this analyte. |
Expert Synopsis
-
UPLC offers a significant advantage in speed and resolution, making it ideal for laboratories with high sample throughput or for resolving complex impurity profiles.[9][11] The coupling with Mass Spectrometry (MS) provides mass information, which is invaluable for identifying unknown impurities or degradation products.[10]
-
Gas Chromatography (GC) is generally unsuitable for the direct analysis of this compound due to the compound's low volatility and potential for thermal degradation. It remains the method of choice for analyzing residual solvents from the synthesis process.
The following diagram outlines the decision-making process for selecting the appropriate analytical technique.
Caption: Decision tree for analytical method selection.
Detailed Experimental Protocol: Validated HPLC Method
This protocol provides a step-by-step guide for performing the quantitative analysis of this compound.
1. Preparation of Mobile Phase (Acetonitrile : 0.1% Phosphoric Acid in Water, 60:40) a. Prepare 1L of 0.1% Phosphoric Acid by adding 1.0 mL of concentrated (85%) phosphoric acid to 1000 mL of HPLC-grade water. b. Filter the aqueous solution through a 0.45 µm membrane filter. c. In a separate, clean container, mix 600 mL of HPLC-grade acetonitrile with 400 mL of the filtered 0.1% phosphoric acid solution. d. Degas the final mobile phase mixture by sonication for 15 minutes or by online degasser.
2. Standard Solution Preparation (100 µg/mL) a. Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. b. Dissolve and dilute to volume with the mobile phase. Mix thoroughly. This is the standard stock solution.
3. Sample Solution Preparation (100 µg/mL) a. Accurately weigh a quantity of the sample equivalent to about 10 mg of the active ingredient and transfer to a 100 mL volumetric flask. b. Add approximately 70 mL of mobile phase and sonicate for 10 minutes to ensure complete dissolution. c. Allow the solution to return to room temperature, then dilute to volume with the mobile phase and mix well. d. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Chromatographic Analysis a. Set up the HPLC system according to the parameters in the "Chromatographic Conditions" table. b. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. c. Perform a blank injection (mobile phase) to ensure the system is clean. d. Inject the standard solution five times to check for system suitability (RSD of peak areas should be ≤ 2.0%). e. Inject the sample solution in duplicate. f. Calculate the amount of this compound in the sample by comparing the average peak area of the sample injections to the average peak area of the standard injections.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographytoday.com [chromatographytoday.com]
Comparative Guide to the Cytotoxicity of Brominated Tetrazole Derivatives
Authored by a Senior Application Scientist
Introduction: The Emergence of Brominated Tetrazoles in Cytotoxic Research
The tetrazole ring system is a cornerstone in medicinal chemistry, prized for its unique physicochemical properties. As a bioisosteric analog of the carboxylic acid group, it offers enhanced metabolic stability and favorable pharmacokinetic profiles, making it a "privileged scaffold" in drug discovery.[1][2] The incorporation of tetrazole moieties into various molecular frameworks has yielded compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects.[3]
Recently, the strategic addition of bromine atoms to these tetrazole-containing scaffolds has garnered significant attention. Halogenation, particularly bromination, can profoundly influence a molecule's lipophilicity, membrane permeability, and ability to form halogen bonds, often enhancing its biological activity. This guide provides a comparative analysis of the cytotoxic effects of various brominated tetrazole derivatives, supported by experimental data and detailed protocols for assessing their efficacy. We will delve into the structure-activity relationships that govern their potency and explore the cellular mechanisms they trigger.
Comparative Cytotoxicity: A Data-Driven Analysis
The cytotoxic potential of brominated tetrazole derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%, is a key metric for comparison.
A study on polybrominated benzimidazole and benzotriazole derivatives containing a tetrazole moiety revealed significant cytotoxic activity.[4] The viability of human T-cell lymphoblast (CCRF-CEM) and breast adenocarcinoma (MCF-7) cell lines was shown to be reduced in a concentration- and time-dependent manner.[4] Notably, certain synthesized compounds exhibited higher cytotoxicity than their parent compounds, highlighting the positive contribution of the tetrazole substituent.[4]
The data below, extracted from studies on various brominated tetrazole derivatives, illustrates their cytotoxic efficacy across different cancer cell lines.
| Compound Class | Derivative Example | Cell Line | Assay | IC50 (µM) | Reference |
| Polybrominated Benzimidazoles | 7a-d (Tetrabromo-benzimidazole with aryltetrazole) | CCRF-CEM (Leukemia) | MTT | Significant inhibition at 10-25 µM | [4] |
| 7a-d (Tetrabromo-benzimidazole with aryltetrazole) | MCF-7 (Breast) | MTT | Significant inhibition at 25 µM (48h) | [4] | |
| Polybrominated Benzotriazoles | 8a-c (Tetrabromo-benzotriazole with aryltetrazole) | MCF-7 (Breast) | MTT | Significant inhibition at 10-100 µM (time-dependent) | [4] |
| Biphenyl-based Tetrazoles | Novel biphenyl derivatives | Various | - | Data indicates selective cytotoxicity | [5] |
| Indole-based Tetrazoles | 5-pyridyl-tetrazol-1-yl-indole derivatives | Glioblastoma (GBM) | - | High potency and selectivity vs. non-tumor cells | [6][7][8] |
This table is a representative summary. IC50 values are highly dependent on experimental conditions, including cell density and incubation time.
These results underscore a critical point: cytotoxicity is not uniform across all derivatives or cell lines. Structural modifications, such as the nature and position of the aryl substituent on the tetrazole ring, lead to remarkable differences in biological activity.[4] Furthermore, some derivatives exhibit promising selectivity, showing higher toxicity towards cancer cells compared to non-tumor cell lines like HEK-293, which is a crucial characteristic for potential therapeutic agents.[6][8]
Mechanistic Insights: How Brominated Tetrazoles Induce Cell Death
The cytotoxic effects of tetrazole derivatives are often mediated by the induction of programmed cell death, or apoptosis.[6][7] This is a tightly regulated process distinct from necrosis, characterized by cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies.[9] Many anticancer agents function by triggering apoptosis, often through mechanisms that involve generating oxidative stress or interfering with critical cellular machinery like microtubules.[3]
One of the key mechanisms of action for certain tetrazole derivatives is the inhibition of tubulin polymerization.[6][7] Tubulin is the protein subunit of microtubules, which are essential for maintaining cell structure, intracellular transport, and forming the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis.[6][7]
The diagram below illustrates a simplified model of the intrinsic (mitochondrial) pathway of apoptosis, a common route activated by cellular stress, which can be triggered by tubulin-targeting agents.
Caption: Intrinsic apoptosis pathway initiated by a cytotoxic compound.
Experimental Protocols for Cytotoxicity Assessment
To ensure scientific rigor and reproducibility, standardized assays are employed to quantify the cytotoxic effects of chemical compounds. Below are detailed protocols for three widely used methods.
MTT Assay for Cell Viability and Metabolic Activity
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[11][12] The amount of formazan produced is proportional to the number of viable cells.[10]
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of the brominated tetrazole derivatives in culture medium.
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[11][13]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[11]
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[11]
-
Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells after subtracting the background absorbance. Plot the viability against compound concentration to determine the IC50 value.
LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[14] LDH is a stable cytosolic enzyme that is released upon the loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[15]
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol. It is critical to set up three types of controls:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) to cause 100% cell death.
-
Background Control: Medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.[16][17]
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically contains lactate, NAD+, and a tetrazolium salt. Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.[17]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17][18] During this time, LDH in the supernatant will catalyze a reaction that results in a colored formazan product.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Annexin V / Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay is a powerful tool for distinguishing between different stages of cell death.[19][20] In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with a high affinity for PS, is labeled with a fluorophore (e.g., FITC) and can detect these early apoptotic cells.[21] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[21][22]
Experimental Workflow: Annexin V / PI Staining
Caption: Workflow for detecting apoptosis using Annexin V and PI staining.
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat them with the brominated tetrazole derivatives for the specified time.
-
Harvest Cells: Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle trypsinization method. Combine all cells and wash them twice with cold PBS by centrifuging at low speed (e.g., 300 x g for 5 minutes).[21]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution (e.g., 1 mg/mL).[21]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.[19]
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[19][21]
Conclusion and Future Perspectives
Brominated tetrazole derivatives represent a promising class of compounds with significant and often selective cytotoxic activity against cancer cell lines. The data indicates that their efficacy is highly dependent on the specific molecular structure, including the pattern of bromination and the nature of other substituents. The primary mechanism of action for many of these agents appears to be the induction of apoptosis, potentially through the disruption of microtubule dynamics.
The protocols detailed in this guide—MTT, LDH, and Annexin V/PI assays—provide a robust framework for researchers to systematically evaluate and compare the cytotoxic potential of novel brominated tetrazole derivatives. Future research should focus on expanding the structure-activity relationship studies to design compounds with enhanced potency and greater selectivity for cancer cells. Further investigation into their precise molecular targets and downstream signaling effects will be crucial for advancing these promising molecules through the drug development pipeline.
References
- 1. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 4. Synthesis of polybrominated benzimidazole and benzotriazole derivatives containing a tetrazole ring and their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 6. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. clyte.tech [clyte.tech]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellbiologics.com [cellbiologics.com]
- 18. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 19. agilent.com [agilent.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
A Senior Application Scientist's Guide to the Synthesis of 1-Aryl-1H-Tetrazoles: A Comparative Benchmarking Study
For researchers, medicinal chemists, and professionals in drug development, the 1-aryl-1H-tetrazole scaffold is a cornerstone of modern molecular design. Its unique physicochemical properties, notably its role as a bioisostere for carboxylic acids, have cemented its importance in a myriad of pharmaceuticals and functional materials.[1][2][3] The efficient and versatile synthesis of this privileged heterocyclic ring system is, therefore, a subject of continuous and rigorous investigation.
This guide provides an in-depth, comparative analysis of the most prevalent and impactful synthetic routes to 1-aryl-1H-tetrazoles. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings, the rationale behind experimental choices, and a critical evaluation of performance based on experimental data. Our focus is to equip you with the necessary insights to select the optimal synthetic strategy for your specific research objectives.
The Enduring Workhorse: [3+2] Cycloaddition of Nitriles and Azides
The [3+2] cycloaddition reaction between an aryl nitrile and an azide source stands as the most conventional and widely employed method for the synthesis of 5-substituted-1H-tetrazoles.[3][4] The reaction, a classic example of a Huisgen 1,3-dipolar cycloaddition, offers a direct and generally efficient pathway to the tetrazole core.[5]
Historically, this transformation was often carried out using the highly toxic and explosive hydrazoic acid, presenting significant safety concerns.[6] Modern iterations of this method have largely shifted towards the use of safer azide sources, such as sodium azide, in conjunction with a catalyst to overcome the high activation barrier.[6][7]
Mechanistic Rationale and the Role of Catalysis
The fundamental mechanism involves the nucleophilic attack of the azide anion on the electrophilic carbon of the nitrile, followed by an intramolecular cyclization. The activation of the nitrile moiety is crucial for the reaction to proceed at a reasonable rate and under milder conditions. This is where the choice of catalyst becomes paramount. Lewis acids, such as zinc salts (e.g., ZnCl₂, Zn(OTf)₂) and aluminum chloride (AlCl₃), are commonly used to coordinate to the nitrogen of the nitrile, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the azide.[6][8]
Recent advancements have seen the advent of a diverse array of catalytic systems, including heterogeneous catalysts like silica sulfuric acid and various nanomaterials, which offer advantages in terms of recyclability and ease of separation.[6][9][10] Homogeneous catalysts, such as cobalt(II) complexes, have also demonstrated excellent activity under mild conditions.[7]
Caption: Catalytic cycle for the [3+2] cycloaddition of an aryl nitrile and an azide source.
Comparative Performance of [3+2] Cycloaddition Methods
| Catalyst System | Substrate (Nitrile) | Azide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Silica Sulfuric Acid | Benzonitrile | Sodium Azide | DMF | Reflux | 5 | 92 | [3][6] |
| Silica Sulfuric Acid | 4-Chlorobenzonitrile | Sodium Azide | DMF | Reflux | 5 | 95 | [3][6] |
| Co(II) Complex | Benzonitrile | Sodium Azide | DMSO | 120 | 12 | 98 | [7] |
| Cu-based Heterogeneous | Various Aryl Nitriles | Sodium Azide | H₂O/Glycerol | 110 | 1.5-3 | ~95 | [9] |
| Co-Ni/Fe₃O₄@MMSHS | Various Aromatic Nitriles | Sodium Azide | H₂O | 100 | 0.1-0.7 | up to 98 | [11] |
Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-1H-tetrazole using Silica Sulfuric Acid
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorobenzonitrile (1 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (0.1 g).
-
Solvent Addition: Add N,N-dimethylformamide (DMF, 5 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (20 mL).
-
Product Isolation: The precipitated solid is collected by filtration, washed with water, and dried to afford the pure product.
The Power of Convergence: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) offer a paradigm shift in synthetic efficiency, allowing for the construction of complex molecules in a single, convergent step from three or more starting materials.[1][12] For the synthesis of 1,5-disubstituted tetrazoles, the Ugi-azide reaction is a particularly powerful and versatile MCR.[13][14]
This four-component reaction (4CR) involves the condensation of an aldehyde, an amine, an isocyanide, and an azide source (typically trimethylsilyl azide, TMSN₃) to furnish the desired tetrazole in a one-pot fashion.[13] The inherent diversity of this reaction allows for the rapid generation of libraries of structurally diverse tetrazoles, a significant advantage in drug discovery and lead optimization.[1][13]
Mechanistic Insights into the Ugi-Azide Reaction
The reaction proceeds through a series of interconnected equilibria. Initially, the amine and aldehyde condense to form an imine, which is then protonated by hydrazoic acid (generated in situ from TMSN₃). The resulting iminium ion is attacked by the nucleophilic isocyanide to form a nitrilium ion intermediate. This intermediate is then trapped by the azide anion, followed by a 1,5-dipolar electrocyclization to yield the final 1,5-disubstituted-1H-tetrazole.[13]
Caption: Simplified workflow of the Ugi-azide four-component reaction.
Performance Data for the Ugi-Azide Reaction
| Aldehyde | Amine | Isocyanide | Azide Source | Solvent | Yield (%) | Reference |
| Benzaldehyde | Benzylamine | tert-Butyl isocyanide | TMSN₃ | Methanol | 85 | [13] |
| 4-Chlorobenzaldehyde | Aniline | Cyclohexyl isocyanide | TMSN₃ | Methanol | 92 | [13] |
| Various aldehydes | Various amines | Various isocyanides | TMSN₃ | Water (with surfactant) | 55-64 | [14] |
Experimental Protocol: Ugi-Azide Synthesis of 1-Benzyl-5-phenyl-1H-tetrazole
-
Initial Mixture: To a solution of benzaldehyde (1 mmol) and benzylamine (1 mmol) in methanol (5 mL), add trimethylsilyl azide (TMSN₃, 1.2 mmol).
-
Isocyanide Addition: Stir the mixture at room temperature for 10 minutes, then add tert-butyl isocyanide (1 mmol).
-
Reaction: Continue stirring at room temperature for 24 hours.
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the desired product.
Alternative Pathways to 1-Aryl-1H-Tetrazoles
While the [3+2] cycloaddition and Ugi-azide reactions are the most prominent, other valuable synthetic strategies exist, each with its own set of advantages and applications.
Synthesis from Primary Amines and Triethyl Orthoformate
Performance of the Amine/Orthoformate Method
| Catalyst | Amine | Azide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Yb(OTf)₃ | Various Amines | Sodium Azide | - | 100 | 2-4 | 82-95 | [8] |
| Ag/Sodium Borosilicate | 4-Chloroaniline | Sodium Azide | Solvent-free | 120 | 3 | 92 | [15] |
| Natrolite Zeolite | Various Amines | Sodium Azide | Solvent-free | 120 | 1-2 | 85-96 | [16] |
Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)-1H-tetrazole using ASBN Catalyst
-
Reactant Mixture: In a reaction vessel, combine 4-chloroaniline (2 mmol), sodium azide (2 mmol), triethyl orthoformate (2.4 mmol), and the ASBN catalyst (0.05 g).
-
Reaction: Heat the solvent-free mixture at 120 °C for 3 hours.
-
Catalyst Recovery: After the reaction, add ethyl acetate and separate the catalyst by centrifugation. The catalyst can be washed, dried, and reused.
-
Product Isolation: Evaporate the solvent from the organic layer and purify the crude product by recrystallization.
Concluding Remarks for the Practicing Scientist
The synthesis of 1-aryl-1H-tetrazoles is a well-developed field with a diverse toolkit of synthetic methodologies.
-
The [3+2] cycloaddition of nitriles and azides remains the most versatile and widely practiced method, with a vast and ever-expanding selection of catalysts to optimize the reaction for specific substrates and to mitigate safety concerns.
-
The Ugi-azide multicomponent reaction provides an elegant and highly efficient one-pot strategy for the rapid generation of complex 1,5-disubstituted tetrazoles, making it an invaluable tool in combinatorial chemistry and drug discovery.
-
Alternative methods, such as the reaction of primary amines with triethyl orthoformate , offer valuable options when starting materials for the more common routes are not readily accessible.
The choice of the optimal synthetic route will ultimately depend on the specific substitution pattern desired, the availability and cost of starting materials, and considerations of scalability, safety, and environmental impact. This guide has provided a comparative framework and detailed protocols to empower you, the researcher, to make informed and strategic decisions in your synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. uokerbala.edu.iq [uokerbala.edu.iq]
- 6. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
- 9. scribd.com [scribd.com]
- 10. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process [scielo.org.mx]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and reusable heterogeneous catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Metabolic Stability of Tetrazole Bioisosteres
In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of medicinal chemistry. This practice involves substituting a functional group with another that preserves biological activity while enhancing physicochemical or pharmacokinetic properties. Among the most successful tactics is the replacement of a carboxylic acid with a 5-substituted 1H-tetrazole ring, a feature present in over 20 FDA-approved drugs. This guide offers an in-depth comparative analysis of the metabolic stability of tetrazole bioisosteres, providing experimental frameworks and data-driven insights for researchers, scientists, and drug development professionals.
The Metabolic Landscape: Tetrazoles vs. Carboxylic Acids
A primary motivation for replacing a carboxylic acid with a tetrazole is to improve metabolic stability and, consequently, the pharmacokinetic profile of a drug candidate. Carboxylic acids are susceptible to several metabolic pathways that can lead to rapid clearance or the formation of chemically reactive metabolites.
Carboxylic Acid Metabolism:
-
Phase II Glucuronidation: This is the most significant metabolic route for carboxylic acids. The reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), forms acyl glucuronides. These metabolites can be chemically reactive, capable of rearranging and covalently binding to proteins, which has been implicated in idiosyncratic drug toxicity.
-
Amino Acid Conjugation: Carboxylic acids can form conjugates with amino acids like glycine or glutamine.
-
Beta-Oxidation: Aliphatic carboxylic acids can be metabolized via β-oxidation, a pathway analogous to fatty acid degradation.
-
Acyl-CoA Thioester Formation: Carboxylic acids can be converted to highly reactive acyl-CoA thioesters by coenzyme A (CoA) ligases, which can interfere with lipid metabolism.
Tetrazole Metabolism:
-
Phase II N-Glucuronidation: Tetrazoles also undergo glucuronidation, but the reaction occurs on one of the ring's nitrogen atoms, forming a stable N-glucuronide conjugate. These metabolites are not associated with the same reactivity and toxicity concerns as acyl glucuronides. This metabolic stability often results in a longer half-life for tetrazole-containing drugs.
-
Resistance to Other Pathways: Tetrazoles are resistant to amino acid conjugation and β-oxidation, effectively blocking major clearance pathways that affect their carboxylic acid counterparts.
The key difference lies in the stability of the resulting glucuronide. The N-glucuronides of tetrazoles are chemically robust, whereas the O-acyl glucuronides from carboxylic acids are labile and reactive. This fundamental distinction is a major driver for the use of tetrazoles to improve drug safety and pharmacokinetics. The famed angiotensin II receptor antagonist, Losartan, serves as a prime example where the tetrazole bioisostere proved effective upon oral administration, unlike its carboxylic acid precursor which had poor oral bioavailability.
Experimental Assessment of Metabolic Stability
To empirically compare the metabolic fate of these bioisosteres, the in vitro liver microsomal stability assay is the industry-standard methodology. It provides a robust system for measuring the intrinsic clearance of a compound, primarily mediated by Phase I (e.g., Cytochrome P450) and Phase II (e.g., UGT) enzymes present in the endoplasmic reticulum of hepatocytes.
Protocol: In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol outlines the procedure for determining the rate of metabolism of a test compound.
Principle: The assay measures the disappearance of the parent compound over time when incubated with liver microsomes and necessary cofactors. The rate of disappearance is used to calculate the half-life (t½) and intrinsic clearance (Clint).
Materials and Reagents:
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Test compounds and positive controls (e.g., Dextromethorphan, Midazolam)
-
Phosphate buffer (100 mM, pH 7.4)
-
Cofactor Solution A (Phase I): NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Cofactor Solution B (Phase II): Uridine 5'-diphosphoglucuronic acid (UDPGA) and alamethicin (a pore-forming agent to overcome latency).
-
Quenching Solution: Ice-cold acetonitrile containing an internal standard.
-
96-well incubation plates and analytical plates.
-
LC-MS/MS system for analysis.
Step-by-Step Methodology:
-
Compound Preparation: Prepare stock solutions of test compounds and controls (e.g., 10 mM in DMSO). Create working solutions (e.g., 100 µM) by diluting with buffer.
-
Microsome Preparation: On ice, thaw and dilute pooled liver microsomes to the desired concentration (e.g., 0.5 mg/mL protein) with cold phosphate buffer. For Phase II assessment, pre-incubate the diluted microsomes with alamethicin.
-
Reaction Setup:
-
Add the diluted microsomal solution to the wells of a 96-well plate.
-
Add the test compound working solution to initiate the reaction (final concentration typically 1 µM).
-
Causality Check: Prepare parallel incubations. For Phase I, add Cofactor Solution A. For combined Phase I/II, add both Cofactor A and B. A crucial negative control involves substituting the cofactor solution with buffer to measure non-enzymatic degradation.
-
-
Incubation: Transfer the plate to a 37°C incubator with gentle shaking.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a volume of ice-cold quenching solution to the respective wells. The 0-minute sample serves as the baseline reference.
-
Sample Processing:
-
Seal the plate and centrifuge at high speed (e.g., 4000 x g for 10 min) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new analytical plate for analysis.
-
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).
Experimental Workflow Diagram
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole
Executive Summary: A Protocol Built on Precaution
This document provides a detailed, safety-driven protocol for the disposal of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. As a halogenated heterocyclic compound, this substance presents a dual hazard profile: the inherent energetic nature of the tetrazole ring and the environmental and combustion-related risks of the brominated aromatic group. The core directive for its disposal is unambiguous: treat this compound as a reactive, toxic, and halogenated hazardous waste. Under no circumstances should it be disposed of via standard laboratory drains or mixed with non-hazardous or non-halogenated waste streams.[1][2] Adherence to the procedures outlined below is critical for ensuring laboratory safety, regulatory compliance, and environmental stewardship.
Hazard Profile and Chemical Characteristics
A thorough understanding of the hazards associated with this compound is foundational to its safe management. The molecule's structure combines two distinct chemical moieties, each contributing to its overall risk profile.
-
The Tetrazole Ring: Tetrazoles are a class of compounds known for their high nitrogen content and are considered energetic materials.[3] The ring structure is prone to thermal decomposition, which can be rapid and potentially explosive, releasing a large volume of nitrogen gas (N₂).[4][5][6] This decomposition can be initiated by heat, friction, or mechanical shock.[7][8] Therefore, it is critical to avoid heating or grinding this compound during waste handling procedures.[7]
-
The Brominated Phenyl Group: The presence of a bromine atom classifies this compound as a halogenated organic.[9] Combustion of halogenated waste requires specialized high-temperature incinerators equipped with acid gas scrubbers.[10] Incomplete combustion can lead to the formation of hazardous byproducts, including hydrobromic acid (HBr) and potentially polybrominated dibenzodioxins or dibenzofurans.[10] Furthermore, Safety Data Sheets (SDS) for analogous compounds, such as 5-(3-Bromophenyl)-1H-tetrazole and 1-(4-Bromophenyl)-1H-tetrazole, indicate that the compound is likely to be a skin, eye, and respiratory irritant.[11][12][13]
Table 1: Key Safety and Chemical Data for this compound and Related Compounds
| Property | Value / Information | Source(s) |
| Chemical Formula | C₇H₅BrN₄ | [14][15] |
| Molecular Weight | 225.05 g/mol | [14][15] |
| Physical State | Solid, Crystalline | [11] |
| Primary Hazards | Energetic/Potentially Explosive, Skin/Eye/Respiratory Irritant, Toxic | [8][11][12] |
| Known Incompatibilities | Strong oxidizing agents, heat, sparks, open flames, shock, friction | [7][8][16] |
| Hazardous Decomposition | Upon heating, may form nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen bromide (HBr) gas.[10][16] The tetrazole ring can decompose to release N₂ gas and potentially hydrazoic acid.[5][17] | |
| Regulatory Consideration | Must be managed as hazardous waste. Likely falls under EPA waste codes for reactivity (D003) or toxicity.[18][19] |
Core Disposal Protocol: From Bench to Collection
This protocol outlines the mandatory, step-by-step procedure for handling and disposing of this compound waste. This includes pure compound, contaminated labware (e.g., weigh boats, gloves, pipette tips), and solutions.
Step 1: Personal Protective Equipment (PPE) - The First Line of Defense
Before handling the waste, ensure a comprehensive PPE ensemble is worn. The energetic and irritant nature of the compound demands robust protection.[20]
-
Eye Protection: Wear chemical safety goggles as a minimum. For operations with a higher risk of splashing or dust generation, a full-face shield worn over safety goggles is required.[21]
-
Hand Protection: Use chemical-resistant nitrile or Viton gloves. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[22][23]
-
Body Protection: A fully fastened laboratory coat is mandatory. For handling larger quantities, consider a chemical-resistant apron.[16]
Step 2: Waste Segregation - The Critical Decision
Proper segregation is the most important step in the disposal process. Mixing this compound with other waste streams can lead to dangerous reactions and significantly complicates disposal.[9]
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate.[1][2]
-
Labeling: The container must be labeled with a "Hazardous Waste" tag before the first drop of waste is added.[1] The label must clearly state "this compound" and list all other components in the container.[2] The primary hazards (Reactive, Toxic) must be indicated.
-
DO NOT MIX: Never mix this waste with:
Step 3: Waste Transfer and Containment
All handling of waste must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[12][21]
-
Solid Waste: Carefully transfer contaminated solids (e.g., paper towels, gloves, TLC plates) into the designated solid waste container. Avoid actions that could create dust or generate friction.[7][23] Do not use metal spatulas to scrape solid residues, as this can create a risk of initiation.[7]
-
Liquid Waste: If the compound is in solution, transfer it to the designated "Halogenated Organic Liquids" waste container using a funnel.
-
Container Management: Keep the waste container closed and sealed at all times, except when actively adding waste.[1][2] This prevents the release of vapors and protects the container's contents from contamination.
Step 4: Decontamination of Empty Containers
Original containers of this compound are considered hazardous waste until properly decontaminated.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone, ethanol).
-
Rinsate Disposal: The rinsate from this process is now hazardous waste and must be collected in the "Halogenated Organic Liquids" waste container.[25]
-
Final Disposal: After triple rinsing, the container can often be managed as non-hazardous solid waste (e.g., glass for recycling), but you must consult your institution's specific policies.[25]
Step 5: Satellite Accumulation and Final Pickup
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[24]
-
Location: The SAA should be located at or near the point of generation, away from heat sources or high-traffic areas.[26]
-
Secondary Containment: The container must be placed within a secondary containment bin that is chemically compatible and large enough to hold the entire volume of the container in case of a leak.[2]
-
Pickup Request: Once the container is full, or as per your laboratory's schedule, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[24]
Disposal Workflow and Decision Logic
The following diagram illustrates the decision-making process for the safe disposal of this compound waste, from generation to final collection.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent further contamination.
-
Alert Personnel: Immediately alert others in the laboratory.
-
Evacuate (If Necessary): For large spills (>100 mL or any amount of dry powder outside of a fume hood), evacuate the area and contact your institution's EHS emergency line.
-
Small Spills (Contained in a Fume Hood):
-
Ensure your PPE is intact and appropriate.
-
Absorb liquid spills with an inert material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
For solid spills, carefully cover the powder with the absorbent material to prevent aerosolization.
-
Gently sweep the material into a suitable container. Avoid creating dust.[16]
-
Label the container as "Spill Debris: this compound" and dispose of it as hazardous waste.
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[7]
-
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. Tetrazole - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The thermal decomposition of tetrazoles (1992) | Anatoly I. Lesnikovich | 63 Citations [scispace.com]
- 6. Science and Technology of Energetic Materials Vol.62 (2001) No.1 [jes.or.jp]
- 7. research.wayne.edu [research.wayne.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. aksci.com [aksci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. PubChemLite - this compound (C7H5BrN4) [pubchemlite.lcsb.uni.lu]
- 15. 1H-TETRAZOLE, 1-(3-BROMOPHENYL)- synthesis - chemicalbook [chemicalbook.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 18. epa.gov [epa.gov]
- 19. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 20. dsiac.dtic.mil [dsiac.dtic.mil]
- 21. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 23. angenechemical.com [angenechemical.com]
- 24. ehrs.upenn.edu [ehrs.upenn.edu]
- 25. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. uah.edu [uah.edu]
Definitive Guide to Personal Protective Equipment for Handling 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to handle chemical reagents not just effectively, but with the highest degree of safety. The compound 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole is a valuable building block in medicinal chemistry, often utilized for its bioisosteric properties, mimicking carboxylic acids or cis-amide groups in drug candidates.[1][2] However, its structure presents a dual-hazard profile that demands a rigorous and well-understood safety protocol.
This guide moves beyond a simple checklist. It provides a comprehensive operational plan rooted in the chemical principles of the molecule itself. We will explore the causality behind each safety recommendation, ensuring that every researcher, from bench scientist to principal investigator, understands not just what to do, but why it is the critical choice.
Hazard Analysis: Understanding the Inherent Risks
The primary hazards of this compound stem from two key structural features: the energetic tetrazole ring and the irritant nature of the bromophenyl group.
-
The Tetrazole Ring: With a high nitrogen content, the tetrazole ring system is inherently energetic.[3] While many substituted tetrazoles are safe to handle under normal laboratory conditions, they are classified as potentially explosive compounds.[4][5] This is because they can be sensitive to initiators like heat, shock, or friction, which can lead to rapid decomposition and release of nitrogen gas.[3][6] A Safety Data Sheet (SDS) for a related tetrazole compound explicitly states, "Heating may cause an explosion."[6]
-
The Bromophenyl Group: Aromatic bromine compounds are often associated with irritation.[7] Safety Data Sheets for 5-(3-Bromophenyl)-1H-tetrazole, a closely related isomer, confirm this, classifying it as a skin irritant, a serious eye irritant, and a potential respiratory irritant.[8][9][10]
This dual-risk profile necessitates a PPE and handling strategy that protects against both chemical contact and potential energetic events.
| Hazard Classification | Description | Supporting Sources |
| Skin Irritation | Causes skin irritation upon direct contact. | [8][9][10][11] |
| Serious Eye Irritation | Causes serious, potentially damaging, eye irritation. | [8][9][10][11] |
| Respiratory Irritation | May cause irritation to the respiratory tract if inhaled as dust. | [8][9][10][11] |
| Potentially Explosive | The tetrazole moiety is energetic; may decompose explosively when subjected to heat, shock, or friction. | [3][4][6] |
Core Directive: A Multi-Layered PPE Protocol
A multi-layered approach to PPE is non-negotiable. Each component serves a specific purpose, and their combined use creates a self-validating system of protection.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye & Face Protection | Chemical Splash Goggles | ANSI Z87.1 Compliant | Protects against chemical splashes and airborne dust particles.[12] |
| Face Shield | To be worn over safety goggles | Provides full-face protection from splashes and is critical for mitigating risks from energetic decomposition.[13] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable Nitrile Gloves | Prevents direct skin contact.[4] Must be inspected before use and changed immediately upon contamination.[6] |
| Body Protection | Flame-Resistant Lab Coat | Nomex® or 100% Cotton | Protects skin and clothing from contamination. Must be fully buttoned.[12][14] |
| Full-Length Pants & Closed-Toe Shoes | Non-porous material | Protects lower body and feet from spills and falling objects.[4][12] | |
| Respiratory Protection | Engineering Control | Certified Chemical Fume Hood | The primary method for controlling airborne particulates and vapors. All handling must occur within a fume hood. [12] |
Expert Insights on PPE Selection & Use:
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are the minimum requirement.[13] The addition of a full-face shield is an authoritative recommendation for any procedure involving potentially explosive compounds, especially during heating or scale-up, to protect against projectiles or rapid gas release.[13]
-
Hand Protection: While nitrile gloves are suitable for incidental contact, they must be removed using the proper technique to avoid contaminating your skin.[6] Always inspect gloves for tears or pinholes before use. After handling the compound, remove gloves and wash your hands thoroughly.[6][15]
-
Body Protection: A flame-resistant lab coat is specified due to the potential fire and explosion hazard.[14] Synthetic materials like polyester can melt and adhere to the skin in a fire, exacerbating injuries. Ensure your lab coat is fully buttoned to provide a complete barrier.[12]
Operational Plan: Safe Handling from Bench to Waste
Safe handling is a procedural workflow. Adherence to this sequence minimizes risk at every stage. All operations involving this compound must be conducted within a certified chemical fume hood.[12]
Step-by-Step Handling Protocol:
-
Preparation: Before retrieving the compound, don all required PPE. Cover the work surface inside the fume hood with disposable, absorbent bench paper.[12]
-
Weighing and Transfer:
-
Perform all weighing operations inside the fume hood to contain any dust.
-
Use anti-static weigh paper or a tared container.
-
Handle the solid gently with a spatula to avoid creating airborne dust.[12] Avoid using metal spatulas or scraping surfaces, as friction can be an ignition source for energetic compounds.[14]
-
-
Solution Preparation:
-
Slowly add the solid this compound to the solvent while stirring.
-
Keep containers capped when not in use.
-
-
Reaction Monitoring:
-
Post-Procedure:
-
Decontaminate any non-disposable equipment used.
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Dispose of all contaminated disposables (gloves, bench paper, pipette tips) in the designated hazardous waste container.[3]
-
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Emergency and Disposal Protocols
Spill Response
-
Evacuate & Alert: Alert personnel in the immediate area. Do not attempt to clean a large spill or any spill if you are not trained to do so.
-
Don PPE: Before addressing the spill, ensure you are wearing the full suite of recommended PPE, including respiratory protection if necessary.[3]
-
Containment: For a small solid spill, gently cover the material with an inert absorbent like sand or vermiculite to prevent dust from becoming airborne.[3]
-
Collection: Carefully sweep or scoop the absorbed material using non-sparking tools.[3] Place the material into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, call a physician.[8][16]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[8][11]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur.[8]
Disposal Plan
Waste containing this compound must be treated as hazardous chemical waste.[3] Under no circumstances should it be disposed of down the drain or in regular trash.[3]
-
Collection: All waste, including contaminated consumables (gloves, paper towels, etc.), must be collected in a designated, robust, and sealable container.[3]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat and incompatible materials.[14]
-
Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[3]
Disposal Workflow
Caption: Disposal workflow for this compound waste.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 5. Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. aksci.com [aksci.com]
- 10. angenechemical.com [angenechemical.com]
- 11. aksci.com [aksci.com]
- 12. benchchem.com [benchchem.com]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. research.wayne.edu [research.wayne.edu]
- 15. artsci.usu.edu [artsci.usu.edu]
- 16. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
